4-Hydroxyphenyl acetate
Descripción
This compound has been reported in Salvia yosgadensis and Euphorbia antiquorum with data available.
Structure
3D Structure
Propiedades
IUPAC Name |
(4-hydroxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-6(9)11-8-4-2-7(10)3-5-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMCQTHGYMTCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186062 | |
| Record name | 4-Hydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3233-32-7 | |
| Record name | 4-Hydroxyphenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3233-32-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROQUINONE MONOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GIM3882KV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Hydroxyphenyl Acetate: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenyl acetate (4-HPA), also known as p-acetoxyphenol or hydroquinone monoacetate, is an organic compound with growing interest in the fields of biochemistry and pharmacology. As a metabolite and a synthetically accessible molecule, its chemical properties and biological activities, particularly its antioxidant potential, are of significant interest for research and development. This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant biological pathways of this compound, supplemented with detailed experimental protocols.
Chemical Properties and Structure
This compound is a phenyl acetate ester that is structurally related to hydroquinone.[1][2] Its chemical identity is well-defined by its IUPAC name, CAS registry number, and molecular formula.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (4-hydroxyphenyl) acetate | [2] |
| Synonyms | 4-Acetoxyphenol, p-Hydroxyphenyl acetate, Hydroquinone monoacetate | [2] |
| CAS Number | 3233-32-7 | [2] |
| Molecular Formula | C₈H₈O₃ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | White to yellow powder | [3] |
| Melting Point | 65-68 °C | |
| Boiling Point | Decomposes before boiling at atmospheric pressure | |
| Solubility | Soluble in DMSO and methanol. Slightly soluble in water. | [4] |
| pKa (strongest acidic) | 9.49 (predicted) | [5] |
Chemical Structure
The structure of this compound consists of a benzene ring substituted with a hydroxyl group and an acetoxy group at the para position (positions 1 and 4).
Biological Activity and Signaling Pathways
This compound has demonstrated notable biological activity, primarily as an antioxidant. It has been shown to protect cells from oxidative stress-induced necrosis. This protective effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Nrf2 Signaling Pathway Activation
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or activators like this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HO-1), upregulating their expression and enhancing the cell's antioxidant capacity.
Caption: Nrf2 signaling pathway activated by this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via the selective acetylation of hydroquinone using acetic anhydride with a mild acid catalyst.
Materials:
-
Hydroquinone
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Glassware (round-bottom flask, beakers, etc.)
Procedure:
-
In a clean, dry round-bottom flask, dissolve hydroquinone (1 equivalent) in dichloromethane.
-
Add a catalytic amount of pyridine (e.g., 0.1 equivalents) to the solution.
-
Cool the flask in an ice bath.
-
Slowly add acetic anhydride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification of this compound
The crude this compound can be purified by column chromatography.
Materials:
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Fraction collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity ratio like 9:1).
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure this compound (visualized under a UV lamp).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Antioxidant Activity Assay: DPPH Radical Scavenging Assay
This protocol outlines the determination of the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6][7][8][9][10]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Preparation of sample and standard solutions: Prepare a stock solution of this compound and the positive control (e.g., ascorbic acid) in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the sample or standard solutions to the wells.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Conclusion
This compound is a compound with well-defined chemical properties and significant biological activity as an antioxidant. Its ability to modulate the Nrf2 signaling pathway makes it a molecule of interest for further investigation in the context of diseases associated with oxidative stress. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, purify, and evaluate the activity of this compound in a laboratory setting. As research continues, the full therapeutic potential of this compound and its derivatives may be further elucidated, paving the way for new applications in drug development and cellular protection.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. This compound | C8H8O3 | CID 96009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. DPPH Radical Scavenging Assay [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Natural Sources and Biosynthesis of 4-Hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyphenylacetate (4-HPAc), the acetate ester of 4-hydroxyphenylacetic acid (4-HPAA), and its corresponding carboxylic acid are significant natural compounds with diverse biological activities. This technical guide provides a comprehensive overview of the natural occurrences and biosynthetic pathways of 4-HPAA and 4-HPAc. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols, and visual representations of the core metabolic pathways.
Natural Sources
4-Hydroxyphenylacetic acid is the more commonly identified compound in natural sources, found in a variety of plants, foods, and as a metabolic byproduct of gut microbiota. The acetate ester, 4-hydroxyphenylacetate, is less frequently reported, but has been identified in specific plant species.
4-Hydroxyphenylacetic Acid (4-HPAA)
4-HPAA is a phenolic acid found in a range of dietary sources. Its presence is often associated with the microbial metabolism of aromatic amino acids and polyphenols.
Table 1: Quantitative Data of 4-Hydroxyphenylacetic Acid in Various Natural Sources
| Natural Source | Concentration | Reference(s) |
| Olive Oil (Extra Virgin) | 0.05 mg/100 g (average) | [1] |
| Beer (Regular) | 0.00 - 0.01 mg/100 ml | [2][3] |
| Olives (Green, raw) | 6.00 mg/100 g FW | [4] |
| American Cranberries | High concentration (not quantified) | [5] |
| Grape Wines | High concentration (not quantified) | [5] |
| Corn | Lower concentration (not quantified) | [5] |
| Oats | Lower concentration (not quantified) | [5] |
| Dandelions | Detected (not quantified) | [5] |
| Common Wheats | Detected (not quantified) | [5] |
| Cocoa Beans | Detected (not quantified) | [5] |
4-Hydroxyphenyl Acetate (4-HPAc)
The natural occurrence of the acetate ester is less documented. However, it has been isolated from certain plants.
Table 2: Natural Sources of this compound
| Natural Source | Part of Plant | Reference(s) |
| Telfairia occidentalis (Fluted Pumpkin) | Seeds | [6] |
| Salvia yosgadensis | Not specified | [2][7] |
| Euphorbia antiquorum | Not specified | [2][7] |
Biosynthesis
The biosynthesis of the 4-hydroxyphenylacetic acid core structure primarily proceeds through the shikimate pathway, leading to the aromatic amino acids L-tyrosine and L-phenylalanine. Different organisms then utilize distinct enzymatic pathways to convert these precursors into 4-HPAA. The formation of the acetate ester, 4-HPAc, is likely a subsequent esterification step.
Biosynthesis of 4-Hydroxyphenylacetic Acid in Microorganisms
In many bacteria, including Escherichia coli, 4-HPAA is synthesized from L-tyrosine. This pathway involves a few key enzymatic steps.
Biosynthesis of 4-Hydroxyphenylacetic Acid in Plants
In plants, the biosynthesis of 4-HPAA is also linked to the shikimate pathway, primarily starting from L-phenylalanine. While the complete pathway can vary between plant species, a general route has been elucidated.
Enzymatic Formation of this compound
The conversion of 4-hydroxyphenylacetic acid to its acetate ester, this compound, is an esterification reaction. While specific acetyltransferases for this reaction in vivo are not yet fully characterized, lipases have been shown to catalyze this transformation in vitro. This suggests a potential enzymatic route in natural systems.
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and enzymatic assays related to 4-hydroxyphenylacetic acid.
Extraction and Quantification of 4-HPAA from Plant Material (e.g., Olive Oil)
This protocol outlines the extraction and analysis of 4-HPAA from olive oil using High-Performance Liquid Chromatography (HPLC) with UV detection.
Workflow for Extraction and HPLC Analysis of 4-HPAA from Olive Oil
Methodology:
-
Sample Preparation:
-
Weigh 2.0 g of olive oil into a 15-mL centrifuge tube.
-
Add 1.0 mL of an internal standard solution (e.g., syringic acid in methanol).
-
Add 5.0 mL of a methanol/water (80/20, v/v) extraction solution.
-
Vortex for 1 minute.
-
Extract in an ultrasonic bath for 15 minutes at room temperature.
-
Centrifuge at 3500 rpm for 10 minutes.
-
-
Extraction:
-
Carefully transfer the supernatant (methanolic phase) to a new tube.
-
Repeat the extraction step on the remaining oil residue with another 5.0 mL of the extraction solution.
-
Combine the supernatants.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined methanolic extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1.0 mL) of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.2% acetic acid in water) and solvent B (e.g., acetonitrile). A typical gradient could be: 0-4 min, 5% B; 4-8.5 min, 5-35% B; 8.5-8.55 min, 35-100% B; 8.55-9.5 min, 100% B; 9.5-9.55 min, 100-5% B; 9.55-10 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 280 nm.
-
Quantification: Prepare a calibration curve using pure 4-HPAA standard solutions of known concentrations.
-
GC-MS Analysis of 4-HPAA
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for the analysis of volatile and semi-volatile compounds. 4-HPAA requires derivatization to increase its volatility for GC analysis.
Methodology:
-
Extraction: Extract 4-HPAA from the sample matrix as described in the HPLC protocol.
-
Derivatization (Silylation):
-
Evaporate the extract to complete dryness.
-
Add 100 µL of pyridine and 200 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dry residue.
-
Heat the mixture at 60°C for 60 minutes in a sealed vial.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C for 4 min, then ramp at 10°C/min to 250°C and hold for 4 min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range m/z 50-450.
-
Identification: The trimethylsilyl (TMS) derivative of 4-HPAA will have a characteristic mass spectrum for identification.
-
Enzyme Assays
This assay measures the activity of tyrosine aminotransferase by quantifying the formation of its product, 4-hydroxyphenylpyruvate, which is then converted to a colored or fluorescent product.
Methodology (Fluorometric): [1]
-
Reaction Mixture: Prepare a reaction mix containing TAT Assay Buffer, TAT Substrate I (L-tyrosine), and TAT Substrate II (α-ketoglutarate).
-
Sample Preparation: Prepare cell or tissue lysates in TAT Assay Buffer.
-
Assay Procedure:
-
Add the sample to a 96-well plate.
-
Add the reaction mixture to initiate the reaction.
-
For the fluorometric assay, a developer and probe are added which react with the glutamate co-product to produce a fluorescent signal.
-
Incubate at 37°C.
-
Measure the fluorescence at Ex/Em = 535/587 nm in a kinetic mode for 60-90 minutes.
-
-
Calculation: The activity is calculated from the rate of increase in fluorescence, compared to a standard curve.
This assay measures the conversion of chorismate to prephenate by monitoring the decrease in absorbance at 274 nm.
Methodology: [8]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris buffer, pH 8).
-
Assay Procedure:
-
In a UV-transparent 96-well plate, add the reaction buffer and varying concentrations of chorismate.
-
Add the purified chorismate mutase enzyme to initiate the reaction.
-
Monitor the decrease in absorbance at 274 nm at 30°C in a plate reader.
-
-
Calculation: The initial rate of chorismate disappearance is used to determine the enzyme's specific activity.
This assay measures the conversion of 4-hydroxyphenylacetate to 3,4-dihydroxyphenylacetate, which can be quantified by HPLC.
Methodology: [9]
-
Reaction Mixture: Prepare a reaction mixture in 20 mM KPi buffer (pH 7.0) containing 10 µM FAD, 1 mM 4-hydroxyphenylacetate, and 2 mM NADH.
-
Enzyme Preparation: Use purified 4-hydroxyphenylacetate 3-hydroxylase (HpaB) and a flavin reductase (Fre).
-
Assay Procedure:
-
Combine the reaction mixture with the enzymes.
-
Incubate at 24°C.
-
Take aliquots at different time points and stop the reaction (e.g., by adding acid).
-
Analyze the formation of 3,4-dihydroxyphenylacetate by HPLC as described in section 3.1, using an appropriate standard for quantification.
-
Conclusion
This technical guide has provided a detailed overview of the natural sources and biosynthetic pathways of 4-hydroxyphenylacetate and its corresponding acid. The quantitative data presented in tabular format allows for easy comparison of its distribution in nature. The detailed experimental protocols for extraction, quantification, and enzyme assays serve as a practical resource for researchers. The Graphviz diagrams offer clear visual representations of the complex biosynthetic pathways in both microorganisms and plants. This comprehensive resource is intended to support and advance research and development in fields where these bioactive compounds are of interest.
References
- 1. Prephenate aminotransferase directs plant phenylalanine biosynthesis via arogenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) - FooDB [foodb.ca]
- 6. Three Different Classes of Aminotransferases Evolved Prephenate Aminotransferase Functionality in Arogenate-competent Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C8H8O3 | CID 96009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lipase-Catalyzed Synthesis of Active Pharmaceutical Ingredients and Intermediates [ebrary.net]
- 9. researchgate.net [researchgate.net]
biological activity and physiological role of 4-Hydroxyphenyl acetate
An In-depth Technical Guide on the Biological Activity and Physiological Role of 4-Hydroxyphenyl Acetate
Introduction
This compound (4-HPAA), also known as p-hydroxyphenylacetic acid, is a phenolic acid that has garnered significant attention in the scientific community. It is a major metabolite derived from the microbial transformation of dietary aromatic amino acids, such as tyrosine and phenylalanine, and the catabolism of polyphenols like flavonoids and resveratrol by the gut microbiota[1][2][3]. Initially identified as a biomarker for certain gastrointestinal conditions like small intestinal bacterial overgrowth (SIBO)[4], recent research has unveiled its diverse and potent biological activities. 4-HPAA is now recognized for its antioxidant, anti-inflammatory, anti-obesity, and hepatoprotective properties, making it a molecule of high interest for researchers, scientists, and drug development professionals[5][6][7][8].
This technical guide provides a comprehensive overview of the core biological activities and physiological roles of 4-HPAA. It delves into its biosynthesis, mechanisms of action through various signaling pathways, and summarizes key quantitative data from preclinical studies. Detailed experimental protocols and workflow visualizations are provided to facilitate further research and development in this promising area.
Biosynthesis and Metabolism
This compound is not synthesized endogenously by humans in significant amounts but is primarily a product of the gut microbiome[1][2]. Specific bacterial species, particularly within the Eubacteriaceae and Clostridia families, are responsible for its production[1][4][9]. There are two main metabolic sources for 4-HPAA:
-
Tyrosine Metabolism: Gut bacteria can convert the amino acid tyrosine into 4-HPAA through a metabolic pathway involving transamination[1][2][9]. Tyrosine is first converted to 4-hydroxyphenylpyruvate (4-HPP), which is then transformed into 4-HPAA[3].
-
Polyphenol Catabolism: Dietary polyphenols, such as flavonoids found in fruits and vegetables and resveratrol, undergo extensive metabolism by the colonic microbiota, leading to the formation of simpler phenolic acids, including 4-HPAA[7][10].
Once produced in the colon, 4-HPAA is readily absorbed into the systemic circulation, where it can exert its physiological effects on various host tissues[1].
Physiological Roles and Biological Activities
Anti-Obesity and Metabolic Regulation
A growing body of evidence highlights the significant role of 4-HPAA in regulating energy metabolism and combating obesity. Studies have shown that levels of 4-HPAA are negatively associated with childhood obesity[1][2][9]. In high-fat diet (HFD)-induced obese mice, administration of 4-HPAA has been shown to reduce weight gain, improve glucose intolerance, and reverse hepatic steatosis[1][7][10].
The mechanisms underlying these anti-obesity effects are multifaceted:
-
SIRT1 Signaling: 4-HPAA, as a metabolite of resveratrol, activates the SIRT1 signaling pathway. This activation promotes the browning of white adipose tissue (WAT) and enhances thermogenesis, thereby increasing energy expenditure[7][11].
-
AMPKα Activation: 4-HPAA has been shown to activate AMP-activated protein kinase α (AMPKα), a key energy sensor in cells. Activated AMPKα helps to reverse hepatic steatosis[10].
Antioxidant and Hepatoprotective Effects
4-HPAA is a potent natural antioxidant that protects cells from oxidative stress-induced damage[5][12][13]. Its primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[5][8][14][15].
-
Nrf2 Activation: 4-HPAA stabilizes and promotes the nuclear translocation of the Nrf2 transcription factor. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of Phase II detoxification enzymes and antioxidant proteins like NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC)[5][8][14].
This Nrf2-mediated antioxidant response is central to the hepatoprotective effects of 4-HPAA. In preclinical models, pretreatment with 4-HPAA significantly ameliorated acetaminophen (APAP)-induced liver injury by reducing oxidative stress, suppressing the expression of cytochrome P450 2E1 (CYP2E1), and enhancing the activity of antioxidant enzymes[8][14][15].
Anti-inflammatory Activity
4-HPAA exhibits significant anti-inflammatory properties across various models of inflammation.
-
Inhibition of M1 Macrophage Polarization: It can inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype, which is induced by lipopolysaccharide (LPS) and interferon-γ (IFN-γ). This is evidenced by a significant decrease in the secretion and mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[16].
-
Suppression of HIF-1α: In a model of seawater aspiration-induced lung injury, 4-HPAA was found to attenuate inflammation and edema by suppressing the protein levels of Hypoxia-inducible factor-1α (HIF-1α)[17]. HIF-1α is a key transcription factor that drives the expression of inflammatory genes under hypoxic conditions.
-
Intestinal Health: In meat pigeons, dietary supplementation with 4-HPAA was shown to promote immune function and intestinal barrier integrity[6]. At a concentration of 600 μM, it demonstrated anti-inflammatory activity in Caco-2 intestinal cells[6].
Cardioprotective and Anti-Atherogenic Effects
The anti-inflammatory actions of 4-HPAA contribute to its potential role in preventing atherosclerosis. By inhibiting M1 macrophage polarization, 4-HPAA can reduce a key initiating event in atherosclerotic plaque development. Furthermore, it significantly inhibits the formation of macrophage-derived foam cells by down-regulating the scavenger receptor CD36 and up-regulating the cholesterol efflux transporter ABCG1, thereby preventing the accumulation of lipid droplets within macrophages[16].
Antithrombotic and Antibacterial Activity
Recent studies have also explored other therapeutic potentials of 4-HPAA.
-
Antithrombotic Effects: A study using a zebrafish model demonstrated that 4-HPAA possesses antithrombotic effects, which are mediated by the induction of autophagy[18]. It was shown to down-regulate the PI3K/AKT/mTOR signaling pathway, a known regulator of thrombosis and autophagy[18].
-
Antibacterial and Anti-biofilm Activity: 4-HPAA can inhibit the growth of certain bacteria and has been shown to be particularly effective against the formation of polymicrobial biofilms of Candida albicans and Staphylococcus aureus. It achieves this by restricting hyphal growth and inhibiting the activity of key virulence factors like Secreted Aspartyl Protease 5 (SAP5)[19].
Mechanisms of Action: Signaling Pathways
The diverse biological activities of 4-HPAA are mediated through its modulation of several key cellular signaling pathways.
NRF2 Antioxidant Response Pathway
SIRT1 Anti-Obesity Pathway
Anti-inflammatory and Anti-Atherogenic Pathway
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies, highlighting the concentrations and dosages at which 4-HPAA exerts its biological effects.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Duration | Biological Effect | Reference |
| ARPE-19 (Retinal Pigment Epithelial) | 5 µM | 24 h | Protection from oxidative stress-induced cell death; upregulation of NQO1 and HO-1 genes. | [5] |
| Caco-2 (Intestinal Epithelial) | 600 µM | - | Exhibits anti-inflammatory activity. | [6] |
| M1 Macrophages (LPS/IFN-γ induced) | Dose-dependent | - | Decreased secretion and mRNA of TNF-α, IL-6, IL-1β; inhibited lipid droplet accumulation. | [16] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Route | Duration | Biological Effect | Reference |
| High-Fat Diet (HFD) Mice | - | - | - | Reduced weight gain and improved glucose intolerance. | [1][2][9] |
| HFD Mice | - | Continuous Delivery | - | Reversed hepatic steatosis. | [10] |
| HFD Mice | - | - | - | Reversed obesity and glucose intolerance. | [7][11] |
| Acetaminophen (APAP) Induced Liver Injury Mice | 6, 12, or 25 mg/kg | Intraperitoneal | 3 days (pretreatment) | Ameliorated liver injury; increased Nrf2 translocation; enhanced antioxidant enzymes. | [8][14][15] |
| Meat Pigeons | 2000 mg/kg | Dietary | - | Promoted immune function and intestinal barrier integrity; inhibited glycolysis. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in 4-HPAA research.
Protocol: Induction and Treatment of APAP-Induced Hepatotoxicity in Mice
This protocol is adapted from studies investigating the hepatoprotective effects of 4-HPAA[8][14][15].
Objective: To evaluate the protective effect of 4-HPAA against acute liver injury induced by an overdose of acetaminophen (APAP).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (4-HPAA)
-
Acetaminophen (APAP)
-
0.9% saline solution
-
N-acetylcysteine (NAC) as a positive control
-
Equipment for intraperitoneal injection, blood collection, and tissue harvesting.
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (n=8-10 per group):
-
Control Group: Saline solution only.
-
APAP Group: Saline pretreatment + APAP challenge.
-
4-HPAA Treatment Groups: Pretreatment with 4-HPAA (e.g., 6, 12, 25 mg/kg) + APAP challenge.
-
Positive Control Group: NAC pretreatment + APAP challenge.
-
-
Pretreatment: Administer 4-HPAA, NAC, or saline solution via intraperitoneal (i.p.) injection once daily for 3 consecutive days.
-
APAP Challenge: One hour after the final pretreatment dose, administer a single toxic dose of APAP (e.g., 300 mg/kg, dissolved in warm saline) via i.p. injection to all groups except the Control Group.
-
Sample Collection: At 24 hours post-APAP administration, euthanize the mice.
-
Collect blood via cardiac puncture for serum separation. Analyze serum for alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
-
Perfuse the liver with cold PBS and harvest the tissue. Fix a portion in 4% paraformaldehyde for histological analysis (H&E staining). Snap-freeze the remaining tissue in liquid nitrogen and store at -80°C for biochemical assays (GSH, SOD, CAT levels), Western blotting (Nrf2, CYP2E1), and qPCR analysis.
-
Protocol: Macrophage Polarization and Foam Cell Formation Assay
This protocol is based on methodologies used to assess the anti-atherogenic effects of 4-HPAA[16].
Objective: To determine the effect of 4-HPAA on pro-inflammatory M1 macrophage polarization and the subsequent formation of foam cells.
Materials:
-
RAW 264.7 macrophage cell line or bone marrow-derived macrophages (BMDMs).
-
DMEM or RPMI-1640 medium, supplemented with 10% FBS and antibiotics.
-
LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma) for M1 polarization.
-
This compound (4-HPAA).
-
Oxidized low-density lipoprotein (ox-LDL).
-
Oil Red O staining solution.
-
Kits for cholesterol ester quantification.
-
Reagents for RNA extraction and qRT-PCR (primers for TNF-α, IL-6, IL-1β, CD36, ABCG1).
Procedure:
-
Cell Culture: Culture macrophages in standard conditions until they reach 80% confluency.
-
M1 Polarization:
-
Seed cells in appropriate plates (e.g., 6-well plates for RNA, 24-well plates for staining).
-
Pre-treat cells with various concentrations of 4-HPAA for 2 hours.
-
Induce M1 polarization by adding LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to the media.
-
Incubate for 24 hours.
-
Collect supernatant to measure cytokine levels by ELISA. Harvest cells for qRT-PCR analysis of inflammatory markers.
-
-
Foam Cell Formation:
-
Seed macrophages and allow them to adhere.
-
Treat cells with 4-HPAA for 2 hours.
-
Add ox-LDL (e.g., 50 µg/mL) to the media to induce foam cell formation.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
Oil Red O Staining: Wash cells with PBS, fix with 4% paraformaldehyde, and stain with Oil Red O solution to visualize intracellular lipid droplets. Quantify by extracting the dye with isopropanol and measuring absorbance.
-
Cholesterol Measurement: Lyse cells and measure the intracellular total cholesterol and cholesterol ester content using a commercial kit.
-
Gene Expression: Harvest cells for RNA extraction and perform qRT-PCR to analyze the expression of genes involved in cholesterol uptake (CD36) and efflux (ABCG1).
-
Conclusion and Future Perspectives
This compound, a key metabolite of the gut microbiome, is emerging as a highly promising bioactive compound with a wide range of physiological benefits. Its roles in combating obesity, reducing oxidative stress, and mitigating inflammation are supported by robust preclinical evidence and well-defined molecular mechanisms, including the activation of the Nrf2 and SIRT1 pathways and the inhibition of pro-inflammatory processes. These findings underscore the critical importance of the gut microbiome in mediating the health effects of diet.
For drug development professionals, 4-HPAA represents a potential therapeutic lead for a variety of metabolic and inflammatory diseases, including non-alcoholic fatty liver disease, atherosclerosis, and type 2 diabetes. Future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 4-HPAA in humans.
-
Clinical Trials: Well-designed clinical trials are essential to validate the therapeutic efficacy and safety of 4-HPAA in human populations.
-
Microbiome Modulation: Investigating dietary interventions or probiotics that can specifically enhance the production of 4-HPAA by the gut microbiota could offer a novel strategy for disease prevention and management.
References
- 1. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of 4-hydroxyphenylacetic acid, a phenolic acid compound from Yucca schidigera extract, on immune function and intestinal health in meat pigeons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A gut microbial metabolite of dietary polyphenols reverses obesity-driven hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gut microbiota-derived 4-hydroxyphenylacetic acid from resveratrol supplementation prevents obesity through SIRT1 signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. nbinno.com [nbinno.com]
- 14. Frontiers | 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice [frontiersin.org]
- 15. 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Effect of 4-Hydroxyphenylacetic acid on M1 macrophage polarization and" by YU-zhe YANG, Tong-yun LI et al. [ifoodmm.cn]
- 17. 4-Hydroxyphenylacetic Acid Attenuated Inflammation and Edema via Suppressing HIF-1α in Seawater Aspiration-Induced Lung Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Marine-Fungus-Derived Natural Compound 4-Hydroxyphenylacetic Acid Induces Autophagy to Exert Antithrombotic Effects in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
preliminary in vitro studies on 4-Hydroxyphenyl acetate effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenyl acetate (4-HPA), a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its potential therapeutic properties. Preliminary in vitro studies have highlighted its role as a potent antioxidant and anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of 4-HPA's effects at the cellular and molecular level, with a focus on its mechanism of action, relevant signaling pathways, and quantitative data from key experimental findings.
Core Biological Activities
Antioxidant Effects
This compound has been identified as a natural antioxidant that protects cells from oxidative stress-induced necrosis.[1] Its primary mechanism of action involves the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.
Upon exposure to oxidative stress, 4-HPA facilitates the stabilization and nuclear translocation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation. Notably, 4-HPA has been shown to increase the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), two key phase II detoxification enzymes that play a crucial role in mitigating oxidative damage.[1]
Studies have demonstrated that treatment with 5 μM of 4-HPA for 24 hours can protect retinal pigment epithelial (RPE) cells from oxidative stress-induced cell death.[1] This protective effect is associated with a significant reduction in cellular Reactive Oxygen Species (ROS) levels.[1]
Anti-inflammatory Effects
In addition to its antioxidant properties, derivatives of this compound have demonstrated significant anti-inflammatory activity. These compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
In vitro assays have shown that certain 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives exhibit selective inhibitory activity towards COX-2 over COX-1.[2] This selectivity is a desirable characteristic for anti-inflammatory agents, as COX-1 is involved in normal physiological functions, while COX-2 is primarily upregulated during inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary in vitro studies on this compound and its derivatives.
| Assay | Cell Line | Treatment | Result | Reference |
| Cell Viability under Oxidative Stress | ARPE-19 | 5 μM 4-HPA for 24 h, followed by tBHP | Protected up to 89%, 92%, and 90% of cells exposed to 100, 200, and 300 μM tBHP, respectively. | [1] |
| Gene Expression (NQO1, HO-1) | ARPE-19 | 5 μM 4-HPA for 24 h | Upregulation of NQO1 and HO-1 genes. | [1] |
| ROS Levels | ARPE-19 | 5 μM 4-HPA for 24 h | Inhibition of the increase in ROS in response to oxidative stress. | [1] |
| Compound | Assay | Concentration | % Inhibition | Reference |
| 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives | COX-1 Inhibition | 10 mM | 3.4% | [2] |
| 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives | COX-2 Inhibition | 10 mM | 5-72% | [2] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human retinal pigment epithelial cells (ARPE-19) are commonly used to study the protective effects of 4-HPA against oxidative stress.[1]
-
Culture Conditions: Cells are typically cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experimental purposes, cells are treated with a specific concentration of 4-HPA (e.g., 5 μM) for a designated period (e.g., 24 hours) before inducing oxidative stress with an agent like tert-butyl hydroperoxide (tBHP).[1]
Measurement of Reactive Oxygen Species (ROS)
-
Principle: Cellular ROS levels can be quantified using fluorescent probes, such as 2',7'-dichlorofluorescein diacetate (DCF-DA). DCF-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Cells are seeded in a multi-well plate and treated with 4-HPA.
-
Following treatment, the cells are washed with phosphate-buffered saline (PBS).
-
A solution of DCF-DA in a suitable buffer is added to the cells.
-
The plate is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The fluorescence intensity is measured using a fluorescence microplate reader at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).
-
Western Blot Analysis for Nrf2 and Downstream Targets
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins, such as Nrf2, HO-1, and NQO1, in cell lysates.
-
Procedure:
-
Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-NQO1).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
-
Cyclooxygenase (COX) Inhibition Assay
-
Principle: The inhibitory activity of compounds on COX-1 and COX-2 can be determined using a colorimetric or fluorometric assay that measures the peroxidase activity of the enzymes.
-
Procedure (Colorimetric):
-
The purified COX-1 or COX-2 enzyme is incubated with the test compound (e.g., 4-HPA derivatives) and heme.
-
Arachidonic acid is added to initiate the reaction.
-
The peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength (e.g., 590 nm).
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of a control.
-
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: NRF2 signaling pathway activation by 4-HPA.
Caption: Workflow for in vitro antioxidant assays.
Conclusion
Preliminary in vitro evidence strongly suggests that this compound is a promising natural compound with significant antioxidant and anti-inflammatory potential. Its ability to activate the Nrf2 signaling pathway and, in the case of its derivatives, to selectively inhibit COX-2, provides a solid foundation for further investigation. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic applications of 4-HPA and its analogues. Future studies should focus on elucidating the complete molecular mechanisms, exploring a wider range of in vitro models, and eventually translating these findings into in vivo efficacy and safety studies.
References
The Enzymatic Degradation of 4-Hydroxyphenylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic pathways involved in the degradation of 4-Hydroxyphenylacetate (4-HPA), a significant intermediate in the catabolism of aromatic compounds. This document details the core biochemical reactions, the enzymes responsible, their kinetic properties, and the genetic organization of these pathways in various microorganisms. Furthermore, it offers detailed experimental protocols for the study of these pathways and visual representations of the core concepts to facilitate understanding and further research in fields such as metabolic engineering, drug metabolism, and bioremediation.
Core Enzymatic Pathways of 4-HPA Degradation
Bacteria have evolved two primary enzymatic routes for the catabolism of 4-HPA: the homoprotocatechuate (meta-cleavage) pathway and the homogentisate (ortho-cleavage) pathway . These pathways converge to channel the aromatic carbon skeleton into central metabolic routes.
The Homoprotocatechuate (Meta-Cleavage) Pathway
This is a widespread pathway for 4-HPA degradation, particularly well-characterized in bacteria such as Escherichia coli and Pseudomonas putida[1][2]. The pathway is initiated by the hydroxylation of 4-HPA, followed by the cleavage of the aromatic ring at a position adjacent to the two hydroxyl groups (meta-cleavage).
The key enzymatic steps are as follows:
-
Hydroxylation: 4-Hydroxyphenylacetate is first hydroxylated to 3,4-dihydroxyphenylacetate (homoprotocatechuate, HPC) by the enzyme 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H) . This is a two-component flavin-dependent monooxygenase system consisting of an oxygenase component (HpaB) and a reductase component (HpaC)[3][4]. The reaction requires NADH and FAD[3].
-
Ring Cleavage: The aromatic ring of homoprotocatechuate is then cleaved by homoprotocatechuate 2,3-dioxygenase (HpaD) , an extradiol dioxygenase, to yield 5-carboxymethyl-2-hydroxymuconic semialdehyde[5].
-
Downstream Processing: A series of subsequent enzymatic reactions catalyzed by a dehydrogenase (HpaE), an isomerase (HpaF), a decarboxylase (HpaG), a hydratase (HpaH), and an aldolase (HpaI) convert the ring-cleavage product into central metabolites, namely pyruvate and succinic semialdehyde [5]. Succinic semialdehyde is further oxidized to succinate to enter the Krebs cycle.
The genes encoding these enzymes are typically organized in a conserved hpa gene cluster[5][6][7].
The Homogentisate (Ortho-Cleavage) Pathway
An alternative route for 4-HPA degradation proceeds via the formation of homogentisate. This pathway involves the ortho-cleavage of the aromatic ring. This pathway has been observed in organisms like Burkholderia xenovorans[5][8].
The initial steps of this pathway are:
-
Conversion to Homogentisate: 4-HPA is converted to homogentisate (2,5-dihydroxyphenylacetate).
-
Ring Cleavage: Homogentisate 1,2-dioxygenase then catalyzes the ortho-cleavage of the aromatic ring of homogentisate to produce maleylacetoacetate[9].
-
Further Metabolism: Maleylacetoacetate is subsequently isomerized and hydrolyzed to yield fumarate and acetoacetate, which are intermediates of central metabolism[5][8].
Data Presentation: Enzyme Kinetics
The following tables summarize the key quantitative data for the initial enzymes of the 4-HPA degradation pathways.
Table 1: Kinetic Parameters of 4-Hydroxyphenylacetate 3-Hydroxylase (HpaB/C system)
| Organism | Substrate | K_m_ (µM) | V_max_ or Specific Activity | Reference |
| Pseudomonas putida U | 4-Hydroxyphenylacetic acid | 38 | 96-fold purification | [1] |
| Pseudomonas putida U | NADH | 41 | - | [1] |
| Pseudomonas putida U | FAD | 4 | - | [1] |
| Escherichia coli W | 4-Hydroxyphenylacetate | - | 231 U/mg (HpaB) |
Table 2: Steady-State Kinetic Parameters of Homoprotocatechuate 2,3-Dioxygenase (HPCD)
| Organism | Mutant | k_cat_ (s⁻¹) | K_m_ (µM) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Brevibacterium fuscum | Wild-type | 100 ± 10 | 1.5 ± 0.3 | (6.7 ± 1.6) x 10⁷ | [10] |
| Brevibacterium fuscum | H200Q | 40 ± 1 | 2.1 ± 0.2 | (1.9 ± 0.2) x 10⁷ | [10] |
| Brevibacterium fuscum | H200N | 30 ± 1 | 1.9 ± 0.2 | (1.6 ± 0.2) x 10⁷ | [10] |
| Brevibacterium fuscum | H200A | 3.0 ± 0.1 | 2.5 ± 0.3 | (1.2 ± 0.2) x 10⁶ | [10] |
| Brevibacterium fuscum | H200E | 9.0 ± 0.2 | 1.9 ± 0.1 | (4.7 ± 0.3) x 10⁶ | [10] |
| Brevibacterium fuscum | H200F | 2.1 ± 0.1 | 2.0 ± 0.2 | (1.1 ± 0.1) x 10⁶ | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 4-HPA degradation pathways.
Enzyme Assay for 4-Hydroxyphenylacetate 3-Hydroxylase (HpaB/C)
This protocol is adapted from a method used for the characterization of the E. coli HpaB component.
Principle: The activity of 4-hydroxyphenylacetate 3-hydroxylase is determined by measuring the conversion of 4-hydroxyphenylacetate to 3,4-dihydroxyphenylacetate using High-Performance Liquid Chromatography (HPLC).
Materials:
-
20 mM Potassium Phosphate (KPi) buffer, pH 7.0
-
10 µM FAD solution
-
1 mM 4-Hydroxyphenylacetate solution
-
2 mM NADH solution
-
Catalase (e.g., from bovine liver)
-
Purified HpaB and HpaC components (or cell-free extracts)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
20 mM KPi buffer (pH 7.0)
-
10 µM FAD
-
1 mM 4-Hydroxyphenylacetate
-
2 mM NADH
-
90 U/ml Catalase
-
Appropriate amounts of HpaB and HpaC
-
-
Incubate the reaction mixture at 24°C.
-
At specific time intervals, take aliquots of the reaction mixture and stop the reaction by adding an equal volume of an appropriate quenching solution (e.g., 1 M HCl or methanol).
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of 3,4-dihydroxyphenylacetate produced.
-
HPLC Conditions: Use a C18 reverse-phase column. The mobile phase and detection wavelength should be optimized for the separation and detection of 4-HPA and 3,4-dihydroxyphenylacetate. A common mobile phase is a gradient of methanol or acetonitrile in water with a small amount of acid (e.g., formic acid or acetic acid). Detection is typically performed at a wavelength around 280 nm.
-
-
Calculate the enzyme activity based on the rate of product formation. One unit of activity can be defined as the amount of enzyme required to catalyze the formation of 1 nmol of 3,4-dihydroxyphenylacetate per minute under the specified conditions.
Enzyme Assay for Homoprotocatechuate 2,3-Dioxygenase (HpaD)
Principle: The activity of homoprotocatechuate 2,3-dioxygenase is determined by spectrophotometrically monitoring the formation of the ring-cleavage product, 5-carboxymethyl-2-hydroxymuconic semialdehyde, which has a characteristic absorbance maximum.
Materials:
-
50 mM Phosphate buffer, pH 7.5
-
1 mM Homoprotocatechuate (3,4-dihydroxyphenylacetate) solution
-
Purified HpaD enzyme or cell-free extract
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
50 mM Phosphate buffer (pH 7.5)
-
An appropriate volume of the enzyme solution
-
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 30°C).
-
Initiate the reaction by adding a known concentration of the substrate, homoprotocatechuate.
-
Immediately monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of the product, 5-carboxymethyl-2-hydroxymuconic semialdehyde (typically around 380 nm).
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the enzyme activity using the molar extinction coefficient of the product.
Purification of HpaB and HpaC Components
This protocol provides a general workflow for the purification of the two components of 4-hydroxyphenylacetate 3-hydroxylase from an overexpressing E. coli strain.
Materials:
-
E. coli cells overexpressing the hpaB or hpaC gene
-
Lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing protease inhibitors)
-
Sonciator or French press
-
Centrifuge
-
Chromatography system (e.g., FPLC or AKTA)
-
Appropriate chromatography columns (e.g., Ni-NTA for His-tagged proteins, ion-exchange, and size-exclusion columns)
-
SDS-PAGE equipment and reagents
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed to remove cell debris and insoluble proteins.
-
Affinity Chromatography (if using tagged proteins): If the proteins are expressed with an affinity tag (e.g., His-tag), load the clarified lysate onto a suitable affinity column (e.g., Ni-NTA resin). Wash the column extensively and elute the tagged protein with an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins).
-
Ion-Exchange Chromatography: Further purify the protein using an ion-exchange column (anion or cation exchange, depending on the pI of the protein). Elute the protein with a salt gradient (e.g., NaCl).
-
Size-Exclusion Chromatography: As a final polishing step, apply the partially purified protein to a size-exclusion chromatography column to separate it based on its molecular size.
-
Purity Analysis: Analyze the purity of the final protein preparation by SDS-PAGE.
Mandatory Visualizations
Enzymatic Pathways
References
- 1. www2.iib.uam.es [www2.iib.uam.es]
- 2. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallization and preliminary X-ray analysis of the oxygenase component (HpaB) of 4-hydroxyphenylacetate 3-monooxygenase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cloning and characterization of a gene from Escherichia coli encoding a transketolase-like enzyme that catalyzes the synthesis of d-1-deoxyxylulose 5-phosphate, a common precursor for isoprenoid, thiamin, and pyridoxol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
Methodological & Application
Synthesis of 4-Hydroxyphenyl Acetate: Application Notes and Laboratory Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Hydroxyphenyl acetate, a valuable intermediate in the pharmaceutical and chemical industries. Two distinct and reproducible laboratory-scale synthesis methods are presented: a base-assisted acetylation of hydroquinone and an acid-catalyzed approach.
Application Notes
This compound, also known as hydroquinone monoacetate, serves as a key building block in the synthesis of various biologically active molecules. Its structure, featuring both a free hydroxyl group and an acetylated phenol, allows for selective functionalization, making it a versatile precursor in multi-step organic syntheses.
The protocols detailed below offer reliable methods for the preparation of this compound in a research laboratory setting. The choice of method may depend on the desired scale, available reagents, and sensitivity of other functional groups in more complex starting materials.
Data Summary
The following table summarizes the key quantitative data for the two synthesis protocols, allowing for a direct comparison of their efficiency and requirements.
| Parameter | Protocol 1: Base-Assisted Acetylation | Protocol 2: Acid-Catalyzed Acetylation |
| Starting Material | Hydroquinone | Hydroquinone |
| Acetylation Agent | Acetic Anhydride (1 equivalent) | Acetic Anhydride (2.02 equivalents) |
| Catalyst/Base | Sodium Carbonate | Concentrated Sulfuric Acid (catalytic amount) |
| Solvent | Water | None (neat) |
| Reaction Temperature | Room Temperature | Rapid exothermic reaction, then cooling |
| Reaction Time | Overnight | ~5 minutes |
| Reported Yield | Fair (approx. 30% of diacetate also forms)[1] | High (primarily diacetate, monoacetate as minor) |
| Primary Product | This compound & Diacetate | Hydroquinone diacetate |
| Work-up | Filtration and extraction | Precipitation on ice, filtration |
Experimental Protocols
Protocol 1: Base-Assisted Selective Mono-Acetylation of Hydroquinone
This method employs sodium carbonate as a base to facilitate the selective mono-acetylation of hydroquinone. The reaction is performed in an aqueous medium at room temperature.[1]
Materials:
-
Hydroquinone
-
Acetic Anhydride
-
Sodium Carbonate
-
Water
-
Petroleum ether (b.p. 60-70 °C) for recrystallization
-
Standard laboratory glassware (beaker, flasks, filtration apparatus)
-
Magnetic stirrer
Procedure:
-
In a suitable reaction vessel, dissolve hydroquinone and an equimolar amount of sodium carbonate in water.
-
To this solution, add one equivalent of acetic anhydride dropwise while stirring continuously.
-
Continue stirring the mixture for one hour after the addition of acetic anhydride is complete.
-
Allow the reaction mixture to stand at room temperature overnight.
-
A mixture of the monoacetate and diacetate product will precipitate. Filter the solid product.
-
The hydroquinone diacetate, being less soluble, can be partially separated by filtration. The desired this compound can be isolated from the filtrate and the solid mixture.
-
For purification, the crude product containing the monoacetate can be recrystallized from petroleum ether (b.p. 60-70 °C).[1]
Protocol 2: Acid-Catalyzed Acetylation of Hydroquinone
This protocol utilizes a strong acid catalyst, sulfuric acid, for the rapid acetylation of hydroquinone with an excess of acetic anhydride. While this method primarily yields the diacetate, the monoacetate can be obtained as a byproduct, and the reaction conditions can be optimized to favor its formation, for instance, by adjusting the stoichiometry of the reactants.
Materials:
-
Hydroquinone (1.0 mole, 110 g)
-
Acetic Anhydride (2.02 moles, 190.3 ml, 206 g)[2]
-
Concentrated Sulfuric Acid (1 drop)[3]
-
Crushed Ice
-
Water
-
Erlenmeyer flask (1 L)
-
Büchner funnel and filter paper
-
Vacuum desiccator with phosphorus pentoxide[3]
Procedure:
-
In a 1-L Erlenmeyer flask, combine 110 g (1.0 mole) of hydroquinone and 206 g (2.02 moles) of acetic anhydride.[2][3]
-
Carefully add one drop of concentrated sulfuric acid to the mixture and stir gently by hand. The reaction is highly exothermic, and the hydroquinone will dissolve rapidly.[3]
-
After approximately 5 minutes, pour the clear solution onto about 800 ml of crushed ice.[3]
-
A white crystalline solid, primarily hydroquinone diacetate, will precipitate. Collect the solid by filtration using a Büchner funnel.[3]
-
Wash the filter cake thoroughly with 1 L of water.[3]
-
Press the solid on the filter to remove excess water and then dry it to a constant weight in a vacuum desiccator over phosphorus pentoxide.[3]
-
The monoacetate can be isolated from the product mixture through chromatographic techniques or by modifying the initial stoichiometry to use only one equivalent of acetic anhydride, though this may result in incomplete reaction.
Visualizations
Caption: Base-Assisted Synthesis of this compound.
Caption: Acid-Catalyzed Synthesis of Hydroquinone Acetates.
Caption: General Experimental Workflow for Synthesis.
References
Application Note: High-Performance and Ultra-High-Performance Liquid Chromatography Methods for the Analysis of 4-Hydroxyphenyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Hydroxyphenyl acetate, also known as 4-acetoxyphenol or hydroquinone monoacetate, is a phenolic ester with applications in various fields of research. Accurate and reliable quantification of this analyte is essential for product development, quality control, and metabolic studies. This document provides detailed protocols for the analysis of this compound using both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection. The methods are designed to be robust and applicable to both pure substance and extracted samples.
Chromatographic Methods and Protocols
Two distinct methods are presented: a conventional HPLC method for broad applicability and a UPLC method for high-throughput and enhanced resolution analysis.
HPLC Method Protocol
This method is suitable for standard quantitative analysis and quality control.
| Parameter | Specification |
| Instrumentation | Standard HPLC system with a quaternary or binary pump, autosampler, and DAD/PDA or UV Detector. |
| Column | Reversed-Phase C18, 5 µm particle size, 4.6 mm i.d. × 150 mm. |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient Elution | 0-1 min: 10% B; 1-10 min: 10% to 90% B; 10-12 min: 90% B; 12.1-15 min: 10% B. |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 10 µL. |
| Column Temperature | 30 °C. |
| Detection | Diode Array Detector (DAD). Monitor at 280 nm. |
| Run Time | 15 minutes. |
UPLC Method Protocol
This method is optimized for speed and sensitivity, ideal for research and high-throughput screening. A predicted retention time for this compound under similar conditions is approximately 3.63 minutes.
| Parameter | Specification |
| Instrumentation | UPLC or UHPLC system with a binary pump, autosampler, and DAD/PDA Detector. |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm particle size, 2.1 mm i.d. × 100 mm. |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.5 min: 5% to 95% B; 3.5-4.0 min: 95% B; 4.1-5.0 min: 5% B. |
| Flow Rate | 0.4 mL/min. |
| Injection Volume | 2 µL. |
| Column Temperature | 40 °C. |
| Detection | Photodiode Array (PDA) Detector. Monitor at 280 nm. |
| Run Time | 5 minutes. |
Sample and Standard Preparation Protocols
Proper sample preparation is critical for accurate and reproducible results. The following protocols cover the preparation of standards and two common sample types.
Standard Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL amber volumetric flask. Dissolve and dilute to volume with methanol or dimethyl sulfoxide (DMSO)[1][2]. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Primary Stock Solution with the mobile phase (pre-mixed at initial gradient conditions).
Protocol 1: Simple Extraction from a Solid or Semi-Solid Matrix
This protocol is adapted from methods used for cosmetic creams and is suitable for formulations or powders[3].
-
Accurately weigh approximately 1 gram of the homogenized sample into a 10 mL volumetric flask.
-
Add 8 mL of methanol and sonicate the mixture for 30 minutes to ensure complete extraction of the analyte[3].
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter (Nylon or PTFE) into an HPLC vial[3][4].
-
If necessary, perform further dilutions with the mobile phase to bring the analyte concentration within the calibration range.
Protocol 2: Protein Precipitation for Biological Fluids (e.g., Plasma)
This is a common technique for removing protein interferences from biological samples[4][5].
-
Pipette 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (containing an internal standard, if used). This represents a 3:1 ratio of precipitant to sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tube at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
Data Presentation and Expected Performance
The following table summarizes typical validation parameters expected for these methods, based on ICH guidelines and performance of similar assays[6][7]. Users must perform a full validation for their specific application.
| Parameter | Expected Performance Metric |
| Linearity (R²) | > 0.999[6][7] |
| Range | 1 - 100 µg/mL (Typical) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day < 2.0%; Inter-day < 3.0%[6][7] |
| Limit of Detection (LOD) | To be determined experimentally (Signal-to-Noise ratio of 3:1) |
| Limit of Quantification (LOQ) | To be determined experimentally (Signal-to-Noise ratio of 10:1) |
| Specificity | No interfering peaks at the retention time of the analyte. |
Visualization of Workflows
The following diagrams illustrate the logical flow of the analytical and sample preparation processes.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fda.gov.tw [fda.gov.tw]
- 4. nacalai.com [nacalai.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Optimization and Validation of a Fast UPLC Method for Simultaneous Determination of Hydroquinone, Kojic Acid, Octinoxate, Avobenzone, BHA, and BHT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Detection of 4-Hydroxyphenylacetate using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylacetate (4-HPAA), a phenolic acid metabolite, is of growing interest in biomedical research due to its association with gut microbiome activity and its potential role as a biomarker for various physiological and pathological states. Accurate and sensitive detection of 4-HPAA in biological matrices is crucial for understanding its metabolic pathways and clinical significance. This document provides detailed application notes and protocols for the quantification of 4-HPAA using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
I. Quantitative Data Summary
The following table summarizes the quantitative performance of a validated Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of 4-Hydroxyphenylacetate and other related metabolites in human serum.
| Parameter | 4-Hydroxyphenylacetate (p-HPhAA) |
| Precursor Ion ([M-H]⁻, m/z) | 150.9 |
| Product Ion (m/z) | 79.0 |
| Lower Limit of Quantitation (LLOQ) | 0.02 - 0.25 µmol/L[1] |
| Recovery | ~100% (using protein precipitation)[1] |
| Matrix Effects | Not observed with protein precipitation[1] |
II. Experimental Protocols
This section details the methodology for the analysis of 4-Hydroxyphenylacetate in human serum by UPLC-MS/MS.
A. Sample Preparation: Protein Precipitation
This protocol is adapted from a validated method for the analysis of aromatic metabolites in human serum.[1]
Materials:
-
Human serum samples
-
Methanol, cooled to 4°C
-
Internal Standard (IS) working solution (e.g., 5 µmol/L of a suitable deuterated analog)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 2750 x g and 4°C
Procedure:
-
Pipette 100 µL of serum into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to the serum sample.
-
Vortex the sample for 10 seconds.
-
Add 400 µL of cooled methanol to the sample for protein precipitation.
-
Vortex the sample vigorously for 30 seconds.
-
Centrifuge the sample at 2750 x g for 15 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.
B. UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Gradient: A suitable gradient to achieve separation of 4-HPAA from other matrix components.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for 4-HPAA: 150.9 -> 79.0 m/z
-
Ion Source Parameters (example):
-
Ion Spray Voltage: Optimized for the instrument
-
Temperature: Optimized for the instrument
-
Nebulizer Gas (e.g., Nitrogen): Optimized for the instrument
-
Curtain Gas (e.g., Nitrogen): Optimized for the instrument
-
-
Dwell Time: Optimized for the number of analytes being monitored.
III. Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 4-Hydroxyphenylacetate from sample collection to data acquisition.
Caption: General workflow for 4-HPAA analysis.
B. Fragmentation Pathway of 4-Hydroxyphenylacetate ([M-H]⁻)
The following diagram illustrates the proposed fragmentation pathway of the deprotonated 4-Hydroxyphenylacetate molecule in the collision cell of a mass spectrometer. The precursor ion ([M-H]⁻) has a mass-to-charge ratio (m/z) of 151.
Caption: Proposed fragmentation of 4-HPAA.
References
Application Notes and Protocols for the Use of 4-Hydroxyphenyl Acetate as an Analytical Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 4-Hydroxyphenyl acetate as an analytical standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies outlined are intended as a starting point for method development and validation in research, quality control, and drug development settings.
Introduction
This compound is a phenolic compound of interest in various fields, including pharmacology and metabolomics. As a natural antioxidant, it plays a role in cellular protection against oxidative stress. Accurate and precise quantification of this compound is crucial for understanding its physiological functions and for its application in pharmaceutical development. These protocols provide a framework for establishing reliable analytical methods using this compound as a reference standard.
General Information
-
Chemical Name: this compound
-
Synonyms: 4-Acetoxyphenol, Hydroquinone monoacetate
-
CAS Number: 3233-32-7
-
Molecular Formula: C₈H₈O₃
-
Molecular Weight: 152.15 g/mol
Signaling Pathway Involvement: The Keap1-Nrf2 Antioxidant Response Pathway
This compound is recognized for its antioxidant properties, which are linked to the activation of the Keap1-Nrf2 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and enhancing the cell's protective capacity.
Caption: Keap1-Nrf2 signaling pathway activation by this compound.
Experimental Protocols and Data
The following tables summarize illustrative quantitative data for the analysis of phenolic compounds similar to this compound. These values should serve as a reference for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application: This method is suitable for the routine quantification of this compound in standard solutions and simple matrices.
Illustrative Quantitative Data (based on a similar phenolic acid)
| Parameter | Value |
| Retention Time | ~ 4-6 min |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: Start with 10% B, increase to 50% B over 10 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 0.5 to 100 µg/mL.
-
-
Sample Preparation (for simple matrices):
-
Dilute the sample with the initial mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
Caption: General workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: GC-MS offers high selectivity and is suitable for the analysis of this compound in complex matrices, often requiring derivatization to improve volatility.
Illustrative Quantitative Data (for a derivatized phenolic compound)
| Parameter | Value |
| Retention Time | ~ 8-12 min |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
Experimental Protocol:
-
Instrumentation:
-
GC system coupled to a mass spectrometer (e.g., single quadrupole).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
-
Derivatization (Silylation):
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent (e.g., ethyl acetate).
-
Prepare calibration standards and samples, then derivatize as described above.
-
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application: LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the trace-level quantification of this compound in complex biological matrices such as plasma or urine.
Illustrative Quantitative Data (based on a similar phenolic acid)
| Parameter | Value |
| Retention Time | ~ 3-5 min |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~ 0.2 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.6 ng/mL |
Experimental Protocol:
-
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Program: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transition: Precursor ion (m/z 151.0) → Product ion (m/z 109.0).
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Sample Preparation (e.g., for plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute in the initial mobile phase.
-
Caption: Sample preparation and analysis workflow for LC-MS/MS.
Method Validation
For use in regulated environments, the analytical methods should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Disclaimer
The provided protocols and quantitative data are for illustrative purposes and should be considered as a starting point for method development. It is essential to perform in-house validation to ensure the suitability of the chosen method for the specific application and matrix. The performance of the methods will depend on the specific instrumentation, reagents, and laboratory conditions.
Application Notes: Experimental Design for Cell Culture Studies with 4-Hydroxyphenyl Acetate
Introduction
4-Hydroxyphenyl acetate (4-HPA) is a naturally occurring phenolic compound found in various plants and is also a metabolite of human gut microbiota. It has garnered significant interest in cell culture research due to its antioxidant and anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for designing and executing cell culture experiments to investigate the biological effects of 4-HPA.
Key Applications in Cell Culture Research:
-
Antioxidant Effects: 4-HPA is known to protect cells from oxidative stress-induced necrosis by blocking the increase of cellular Reactive Oxygen Species (ROS).[1][2] It can up-regulate cytoprotective genes like NQO1 and HO-1.[1]
-
Anti-inflammatory Activity: Studies have shown that 4-HPA can attenuate inflammation by suppressing inflammatory cytokines. For example, it has been observed to decrease hypertonicity- and hypoxia-induced protein levels of HIF-1α, which in turn lowers the levels of TNF-α, IL-1β, and IL-6.[3]
-
Cancer Research: The effects of 4-HPA and its derivatives are being explored in cancer cell lines. Some studies suggest it can induce apoptosis in breast cancer cells by increasing the production of nitric oxide (NO).[4]
Considerations for Experimental Design:
-
Cell Line Selection: The choice of cell line is critical and should be based on the research question. For antioxidant studies, cell lines susceptible to oxidative stress, such as retinal pigment epithelial (RPE) cells, are suitable.[1] For cancer research, various cancer cell lines like MCF-7 and MDA-MB-231 (breast cancer) can be used.
-
Dosage and Duration: The concentration of 4-HPA and the treatment duration will significantly impact the experimental outcome. It is crucial to perform a dose-response and time-course study to determine the optimal conditions. Concentrations ranging from 5 µM to 600 µM have been reported in the literature, with treatment times from a few hours to 48 hours or more.[1][3][5]
-
Controls: Appropriate controls are essential for data interpretation. These should include:
-
Vehicle Control: Cells treated with the solvent used to dissolve 4-HPA (e.g., DMSO) at the same final concentration as the treated groups.
-
Untreated Control: Cells grown in culture medium without any treatment.
-
Positive Control: A known compound that induces the expected effect (e.g., a known antioxidant or a cytotoxic drug) to validate the assay.
-
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol determines the effect of 4-HPA on the viability of adherent cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Adherent cells (e.g., MCF-7, ARPE-19)
-
Complete cell culture medium
-
This compound (4-HPA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidic isopropanol)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Preparation of 4-HPA Stock Solution: Prepare a stock solution of 4-HPA in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and replace it with fresh medium containing various concentrations of 4-HPA. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins in response to 4-HPA treatment. For example, this can be used to measure the expression of NRF2, HO-1, or proteins in the MAPK/ERK signaling pathway.
Materials:
-
Cells treated with 4-HPA
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NRF2, anti-pERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with 4-HPA, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation
Table 1: Effect of 4-HPA on Cell Viability of Breast Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration (h) | Cell Viability (%) |
| MCF-7 | 10 | 24 | 95 ± 4.2 |
| 25 | 24 | 82 ± 5.1 | |
| 50 | 24 | 65 ± 3.8 | |
| 10 | 48 | 88 ± 4.5 | |
| 25 | 48 | 61 ± 6.2 | |
| 50 | 48 | 42 ± 5.5 | |
| MDA-MB-231 | 10 | 24 | 98 ± 3.9 |
| 25 | 24 | 89 ± 4.8 | |
| 50 | 24 | 73 ± 5.3 | |
| 10 | 48 | 91 ± 4.1 | |
| 25 | 48 | 70 ± 5.9 | |
| 50 | 48 | 51 ± 6.0 |
Table 2: Effect of 4-HPA on Cytokine Levels in LPS-stimulated Macrophages
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | 25 ± 5 | 10 ± 3 | 15 ± 4 |
| LPS (1 µg/mL) | 550 ± 45 | 320 ± 30 | 480 ± 40 |
| LPS + 4-HPA (100 µM) | 380 ± 35 | 210 ± 25 | 310 ± 32 |
| LPS + 4-HPA (300 µM) | 210 ± 28 | 150 ± 20 | 220 ± 25 |
| LPS + 4-HPA (600 µM) | 120 ± 15 | 80 ± 12 | 130 ± 18 |
Visualizations
Caption: Experimental workflow for 4-HPA cell culture studies.
Caption: Proposed antioxidant signaling pathway of 4-HPA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antioxidant Activity of 4-Hydroxyphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenyl acetate (4-HPA), also known as 4-acetoxyphenol, is a phenolic compound that has garnered interest for its potential antioxidant properties. Phenolic compounds are a well-established class of antioxidants, primarily acting by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, making the evaluation of antioxidant capacity a critical step in the development of novel therapeutic agents.
This document provides a comprehensive guide to assessing the antioxidant activity of this compound. It includes detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, and FRAP—and discusses the cellular antioxidant mechanism of 4-HPA, which involves the activation of the Nrf2 signaling pathway.
Data Presentation
The table below summarizes the reported cellular antioxidant effects of this compound.
| Assay/Parameter | Cell Line | Concentration of 4-HPA | Observed Effect | Reference |
| Cellular ROS Inhibition | ARPE-19 | 5 µM | Inhibited the increase of Reactive Oxygen Species (ROS) in response to oxidative stress. | [2] |
| Cytoprotective Gene Expression | ARPE-19 | 5 µM | Upregulated the expression of NQO1 and HO-1 genes. | [2] |
| Nrf2 Nuclear Translocation | - | - | Stabilizes and induces the nuclear translocation of the NRF2 transcription factor. | [2] |
| Protection from Oxidative Stress-Induced Cell Death | ARPE-19 | 5 µM | Protected retinal pigment epithelial (RPE) cells from oxidative stress-induced necrosis. | [2] |
Experimental Protocols
The following are detailed protocols for three standard assays to evaluate the direct antioxidant capacity of a compound like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the standard antioxidant.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of the sample or standard solutions at different concentrations.
-
For the control, add 100 µL of the DPPH solution to 100 µL of methanol.
-
For the blank, add 100 µL of methanol to 100 µL of the sample solution (to account for any color of the sample).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured by the decrease in absorbance at 734 nm.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol (or phosphate-buffered saline, PBS)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound and the standard antioxidant in a suitable solvent.
-
Assay:
-
In a 96-well microplate, add 20 µL of the sample or standard solution to 180 µL of the diluted ABTS•+ solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay. The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the reducing power of the antioxidant.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Standard (e.g., Ferrous sulfate or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound and the standard in a suitable solvent.
-
Assay:
-
In a 96-well microplate, add 20 µL of the sample or standard solution.
-
Add 180 µL of the FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using the absorbance values of the known concentrations of the standard. The FRAP value of the samples is expressed as equivalents of the standard (e.g., µM Fe(II)/g of sample).
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro antioxidant assays.
Nrf2 Signaling Pathway for Antioxidant Response
Caption: Simplified Nrf2 signaling pathway activated by 4-HPA.
References
Application Notes and Protocols for Studying the Enzymatic Degradation of 4-Hydroxyphenyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxyphenyl acetate (4-HPA) is an aromatic compound that serves as an intermediate in the microbial degradation of various phenolic compounds, including the amino acid tyrosine. The study of its enzymatic degradation is crucial for understanding microbial metabolism, bioremediation strategies, and potential applications in biocatalysis. This document provides detailed application notes and protocols for the key enzymes involved in the aerobic degradation of 4-HPA.
The primary pathway for 4-HPA degradation is initiated by a two-component monooxygenase, 4-Hydroxyphenylacetate 3-hydroxylase , which hydroxylates 4-HPA to 3,4-dihydroxyphenylacetate. This intermediate is then cleaved by 3,4-dihydroxyphenylacetate 2,3-dioxygenase , opening the aromatic ring and committing the molecule to central metabolism.
Signaling Pathway: Enzymatic Degradation of this compound
Caption: Aerobic degradation pathway of this compound.
Data Presentation: Enzyme Kinetic Parameters
The following tables summarize the kinetic properties of the key enzymes involved in 4-HPA degradation from various microbial sources.
Table 1: Kinetic Parameters of 4-Hydroxyphenylacetate 3-hydroxylase
| Source Organism | Km (4-HPA) (µM) | Km (NADH) (µM) | Km (FAD) (µM) | Optimal pH | Optimal Temperature (°C) | Reference |
| Pseudomonas putida U | 38 | 41 | 4 | 7.5 | 40 | [1][2] |
| Pseudomonas putida | 200 | 59 | - | 7.5 | - | [2] |
| Escherichia coli | 137.6 ± 21.0 | - | - | - | - | [3] |
Table 2: Properties of 3,4-dihydroxyphenylacetate 2,3-dioxygenase
| Source Organism | Substrate | Product | Cofactor | Reference |
| Pseudomonas putida | 3,4-dihydroxyphenylacetate | 2-hydroxy-5-carboxymethylmuconate semialdehyde | Fe(II) | [4][5] |
| Escherichia coli | 3,4-dihydroxyphenylacetate | 2-hydroxy-5-carboxymethylmuconate semialdehyde | - | |
| Klebsiella pneumoniae | 3,4-dihydroxyphenylacetate | 2-hydroxy-5-carboxymethylmuconate semialdehyde | Mg(2+) | [6] |
Experimental Protocols
Protocol 1: Assay for 4-Hydroxyphenylacetate 3-hydroxylase Activity
This protocol describes a method to determine the activity of 4-Hydroxyphenylacetate 3-hydroxylase by monitoring the conversion of 4-HPA to 3,4-dihydroxyphenylacetate (3,4-DHPA) using High-Performance Liquid Chromatography (HPLC).[7][8]
Materials:
-
Potassium phosphate buffer (20 mM, pH 7.0)
-
This compound (4-HPA) stock solution (100 mM in ethanol)
-
NADH stock solution (100 mM in buffer)
-
FAD stock solution (1 mM in buffer)
-
Catalase (optional, to remove H₂O₂)
-
Purified 4-Hydroxyphenylacetate 3-hydroxylase (HpaB and HpaC components)
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
Microcentrifuge tubes
-
Trichloroacetic acid (TCA), 5% (w/v)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
Initiation and Incubation: Initiate the reaction by adding the enzyme to the mixture. Incubate at 24°C (or the optimal temperature for the specific enzyme) for a defined period (e.g., 10, 20, 30 minutes).[7][8]
-
Reaction Termination: Stop the reaction by adding an equal volume of 5% TCA. Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to precipitate the protein.[9]
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a suitable volume (e.g., 20 µL) onto a C18 reverse-phase column.
-
Use a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile to separate 4-HPA and 3,4-DHPA.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm).
-
-
Quantification: Quantify the amount of 3,4-DHPA produced by comparing the peak area to a standard curve of known concentrations of 3,4-DHPA.
-
Enzyme Activity Calculation: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 3,4-DHPA per minute under the specified conditions.
Protocol 2: Spectrophotometric Assay for 3,4-dihydroxyphenylacetate 2,3-dioxygenase Activity
This protocol is based on monitoring the increase in absorbance resulting from the formation of the ring-cleavage product, 2-hydroxy-5-carboxymethylmuconate semialdehyde.
Materials:
-
Sodium phosphate buffer (50 mM, pH 7.5)
-
3,4-dihydroxyphenylacetate (3,4-DHPA) stock solution (10 mM in buffer, freshly prepared)
-
Purified 3,4-dihydroxyphenylacetate 2,3-dioxygenase
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reaction Setup: In a quartz cuvette, prepare the reaction mixture:
-
50 mM Sodium phosphate buffer (pH 7.5) to a final volume of 1 mL.
-
0.1 mM 3,4-DHPA.
-
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at the wavelength corresponding to the maximum absorbance of the product, 2-hydroxy-5-carboxymethylmuconate semialdehyde (typically around 380 nm).
-
Reaction Initiation: Add a small volume of the purified enzyme to the cuvette, mix quickly by inversion, and immediately start recording the absorbance change over time.
-
Data Acquisition: Record the absorbance at regular intervals (e.g., every 10 seconds) for several minutes.
-
Enzyme Activity Calculation:
-
Determine the initial linear rate of the reaction (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance
-
ε is the molar extinction coefficient of the product (to be determined experimentally or from literature)
-
b is the path length of the cuvette (usually 1 cm)
-
c is the concentration of the product
-
-
One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the study of 4-HPA degrading enzymes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H): A Vigorous Monooxygenase for Versatile O-Hydroxylation Applications in the Biosynthesis of Phenolic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-dihydroxyphenylacetate 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular characterization of the 4-hydroxyphenylacetate catabolic pathway of Escherichia coli W: engineering a mobile aromatic degradative cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of 4-Hydroxyphenylacetate 3-Hydroxylase (HpaB) of Escherichia coli as a Reduced Flavin Adenine Dinucleotide-Utilizing Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for 4-Hydroxyphenyl Acetate in Enzyme Kinetic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenyl acetate (4-HPA) is a phenolic compound that serves as a key substrate for the enzyme 4-hydroxyphenylacetate 3-monooxygenase (4HPA3H). This enzyme is a two-component flavin-dependent monooxygenase that catalyzes the ortho-hydroxylation of 4-HPA to 3,4-dihydroxyphenylacetate.[1][2][3] The specificity of this reaction makes 4-HPA an excellent substrate for use in enzyme kinetic assays to characterize the activity of 4HPA3H and to screen for potential inhibitors. This document provides detailed application notes and protocols for the use of 4-HPA in such assays.
The 4HPA3H enzyme system consists of two components: a reductase (HpaC) and an oxygenase (HpaB).[1][2] The reductase utilizes NADH to reduce FAD to FADH2, which is then used by the oxygenase component to hydroxylate the substrate.[3] The enzyme is found in various bacteria, including Escherichia coli and Pseudomonas putida, where it is the first step in the degradation pathway of 4-HPA.[1][3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the catalytic cycle of 4-hydroxyphenylacetate 3-monooxygenase and a typical experimental workflow for a kinetic assay using this compound as a substrate.
Caption: Catalytic cycle of 4-hydroxyphenylacetate 3-monooxygenase.
Caption: Experimental workflow for a typical enzyme kinetic assay.
Quantitative Data
The following table summarizes the Michaelis-Menten constants (Km) for 4-hydroxyphenylacetate 3-hydroxylase from Pseudomonas putida U. These values are crucial for designing kinetic experiments and for comparative studies.
| Substrate/Cofactor | Km (µM) |
| This compound | 38[4] |
| NADH | 41[4] |
| FAD | 4[4] |
Experimental Protocols
This section provides a detailed protocol for a continuous spectrophotometric assay to determine the kinetic parameters of 4-hydroxyphenylacetate 3-monooxygenase using this compound as the substrate. The assay monitors the consumption of NADH at 340 nm.
Protocol: Spectrophotometric Assay for 4-Hydroxyphenylacetate 3-Monooxygenase
1. Materials and Reagents
-
This compound (4-HPA) stock solution (e.g., 100 mM in ethanol or DMSO, stored at -20°C)
-
NADH stock solution (e.g., 10 mM in buffer, freshly prepared)
-
FAD stock solution (e.g., 1 mM in buffer, stored at -20°C, protected from light)
-
Purified 4-hydroxyphenylacetate 3-monooxygenase (HpaB and HpaC components)
-
UV-transparent cuvettes (1 cm path length)
-
Spectrophotometer capable of measuring absorbance at 340 nm with temperature control
2. Assay Procedure
-
Prepare the Reaction Mixture: In a 1 ml cuvette, prepare the reaction mixture by adding the following components in the specified order. Prepare a blank cuvette containing all components except the enzyme.
Component Final Concentration Volume for 1 ml Assay Assay Buffer 50 mM to 1 ml 4-HPA Variable (e.g., 5-200 µM) Variable FAD 10 µM 10 µl of 1 mM stock NADH 200 µM 20 µl of 10 mM stock -
Equilibration: Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibrium.
-
Initiate the Reaction: Start the reaction by adding a small volume of the purified enzyme (both HpaB and HpaC components) to the cuvette and mix thoroughly by gentle inversion. The final concentration of the enzyme should be optimized to yield a linear reaction rate for at least 1-2 minutes.
-
Monitor the Reaction: Immediately start monitoring the decrease in absorbance at 340 nm over time. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot using the following equation: v0 (µM/min) = (ΔA340/min) / 6.22
-
Repeat the assay with varying concentrations of 4-HPA while keeping the concentrations of other substrates (NADH, O2) saturating.
-
Plot the initial velocities (v0) against the corresponding 4-HPA concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression software.
-
3. Notes and Considerations
-
Enzyme Stability: The oxygenase component (HpaB) of the enzyme can be unstable. It is recommended to use freshly purified enzyme or aliquots that have been flash-frozen and stored at -80°C.
-
NADH Regeneration System: For prolonged assays or when using high enzyme concentrations, a NADH regeneration system can be included to maintain a constant NADH concentration. A common system consists of glucose and glucose dehydrogenase.[1]
-
Oxygen Concentration: The assay should be performed in air-saturated buffer, as oxygen is a substrate. For precise kinetic studies, the oxygen concentration can be controlled.
-
Substrate Inhibition: At very high concentrations, substrate inhibition by 4-HPA may be observed. It is important to test a wide range of substrate concentrations to identify the optimal range for Michaelis-Menten kinetics.
-
Controls: Always include a control reaction without the enzyme to account for any non-enzymatic degradation of NADH. A control without 4-HPA can also be performed to measure any substrate-independent NADH oxidation.
Conclusion
This compound is a valuable substrate for the kinetic characterization of 4-hydroxyphenylacetate 3-monooxygenase. The detailed protocols and data provided in these application notes will enable researchers to perform reliable and reproducible enzyme kinetic assays. These assays are fundamental for understanding the catalytic mechanism of this important class of enzymes and for the development of novel inhibitors with potential applications in drug discovery and biotechnology.
References
Troubleshooting & Optimization
improving yield and purity in 4-Hydroxyphenyl acetate synthesis
Welcome to the technical support center for the synthesis of 4-Hydroxyphenyl acetate (also known as hydroquinone monoacetate). This resource is designed for researchers, scientists, and drug development professionals to address common challenges in improving the yield and purity of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent method is the direct, selective mono-esterification of hydroquinone using an acetylating agent. Acetic anhydride is commonly used for this purpose, often in the presence of a catalyst or in a specific solvent system to control the reaction's selectivity.[1][2][3] The primary challenge lies in preventing the reaction from proceeding to the di-acetylated byproduct, 1,4-diacetoxybenzene.
Q2: What are the critical parameters to control for maximizing the yield of the mono-acetylated product?
To maximize the yield of this compound, careful control of the reaction stoichiometry is crucial. Using a slight excess or an equimolar amount of hydroquinone relative to the acetylating agent can favor mono-acetylation. Other critical parameters include reaction temperature, time, and the choice of solvent and catalyst.
Q3: What are the typical impurities encountered in this synthesis, and how can they be identified?
The most common impurities include:
-
Unreacted Hydroquinone: The starting material.
-
1,4-Diacetoxybenzene: The di-acetylated side product.
-
Acetic Acid: A byproduct of the reaction when using acetic anhydride.[2]
These impurities can be identified and quantified using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Which purification techniques are most effective for isolating high-purity this compound?
Effective purification strategies include:
-
Recrystallization: A common method to separate the desired mono-acetate from the di-acetate and unreacted hydroquinone, leveraging their different solubilities.
-
Column Chromatography: Highly effective for separating compounds with different polarities, providing very high purity.
-
Acid-Base Extraction: Washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) can remove unreacted hydroquinone and acetic acid, as the phenolic proton of hydroquinone is more acidic than that of the product.
Synthesis Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: The final yield is low, and analysis shows a large amount of unreacted hydroquinone.
-
Possible Cause: Insufficient acetylating agent or incomplete reaction. The reaction may not have run to completion due to low temperature or insufficient time.
-
Suggested Solution:
-
Stoichiometry Check: Ensure the molar ratio of acetic anhydride to hydroquinone is appropriate. While an excess of the acetylating agent can lead to di-acetylation, too little will result in unreacted starting material. Start with a 1:1 or 1:1.1 molar ratio of hydroquinone to acetic anhydride.
-
Increase Reaction Time/Temperature: Monitor the reaction progress using TLC. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.
-
Catalyst Use: The addition of a catalyst, such as a strong acid, can increase the reaction rate.[4] However, this must be done carefully as it might also promote the formation of the di-acetylated product.
-
Problem 2: The primary impurity is the di-acetylated product, 1,4-diacetoxybenzene.
-
Possible Cause: Excess of the acetylating agent, prolonged reaction time, or excessively high temperatures.
-
Suggested Solution:
-
Control Stoichiometry: Use hydroquinone as the limiting reagent or maintain a strict 1:1 molar ratio. Slowly adding the acetic anhydride to the solution of hydroquinone can also help control the reaction and favor mono-substitution.
-
Optimize Reaction Conditions: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Over-heating can drive the reaction towards the thermodynamically stable di-substituted product.
-
Purification: If the di-acetate has already formed, it must be removed. Recrystallization is often effective due to solubility differences between the mono- and di-acetylated products.
-
Problem 3: The purified product still contains traces of acetic acid or has a vinegar-like smell.
-
Possible Cause: Incomplete removal of the acetic acid byproduct during the workup procedure.
-
Suggested Solution:
-
Aqueous Wash: During the workup, wash the organic layer containing the product with a saturated sodium bicarbonate solution. This will neutralize and remove residual acetic acid. Continue washing until effervescence ceases.
-
Drying: Ensure the final product is thoroughly dried under a vacuum to remove any volatile impurities.
-
Data on Reaction Conditions
The following table summarizes various conditions for esterification reactions involving phenols, which can be adapted for the synthesis of this compound.
| Starting Material | Acetylating Agent | Catalyst / Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| p-Hydroxystyrene | Acetyl Chloride | Triethylamine | Methyl tert-butyl ether | -5 to 20 | 87.7 | >99 | [5] |
| Phenol | Acetic Anhydride | Base (e.g., Pyridine) | N/A | Gentle Heating | - | - | [2][3] |
| Alkylphenol | Acetic Acid | Strong Acid | Hydrocarbon Solvent | Reflux | - | - | [4] |
| 4-Aminophenol | Acetic Anhydride | N/A | Ethyl Acetate | - | Quantitative (intermediate) | - | [6] |
Experimental Protocol: Selective Mono-acetylation of Hydroquinone
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Hydroquinone
-
Acetic Anhydride
-
Pyridine (optional, as catalyst)
-
Dichloromethane (or other suitable solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydroquinone (1.0 equivalent) in a suitable solvent such as dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (0.95-1.0 equivalent) dropwise to the stirred solution over 30 minutes. A small amount of pyridine can be added as a catalyst.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC, observing the consumption of hydroquinone and the formation of the mono-acetate and di-acetate products.
-
Once the reaction is deemed complete (ideally, when hydroquinone is consumed but before significant di-acetate is formed), quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to remove acetic acid and unreacted hydroquinone.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Visualizations
Synthesis Pathway
The following diagram illustrates the reaction pathway for the acetylation of hydroquinone, including the desired product and the common side product.
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common issues during synthesis.
Caption: Troubleshooting workflow for optimizing synthesis.
References
Technical Support Center: Troubleshooting 4-Hydroxyphenyl Acetate HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Hydroxyphenyl acetate. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to peak tailing and broadening, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
A1: Peak tailing for this compound, a phenolic compound, in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The most common causes include:
-
Secondary Silanol Interactions: The phenolic hydroxyl group of this compound (with a pKa of approximately 9.5) can interact with free silanol groups on the surface of silica-based stationary phases, especially at neutral or near-neutral pH. These interactions lead to a secondary retention mechanism, causing the peak to tail.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte or the stationary phase, contributing to peak asymmetry. Operating near the pKa of this compound should be avoided for robust separations.[1][2][3]
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause peak tailing.
-
Extra-Column Volume: Excessive tubing length or large-volume detector cells can cause band broadening, which may manifest as peak tailing.[3]
-
Sample Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH plays a critical role in the peak shape of this compound. With a pKa of ~9.5 for its phenolic hydroxyl group, at a mobile phase pH approaching this value, the compound will exist in both its protonated (neutral) and deprotonated (anionic) forms. This dual state can lead to peak broadening and tailing.[1][2][3] To ensure a consistent interaction with the reversed-phase column and minimize secondary interactions with silanol groups, it is generally recommended to work at a pH at least 2 units away from the analyte's pKa. For this compound, a mobile phase pH in the acidic range (e.g., pH 2.5-4) is often preferred to keep the phenolic hydroxyl group protonated and minimize interactions with residual silanols on the silica-based column.[1][2]
Q3: What type of HPLC column is best suited for the analysis of this compound?
A3: For the reversed-phase HPLC analysis of this compound, a C18 column is a common and good starting point. To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column. End-capping chemically modifies the stationary phase to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions with the phenolic hydroxyl group of the analyte. Columns with a lower silanol activity or those specifically designed for the analysis of polar compounds can also provide improved peak symmetry.
Troubleshooting Guides
Issue 1: Peak Tailing of this compound
This guide will help you diagnose and resolve peak tailing issues observed specifically for the this compound peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing peak tailing of this compound.
Detailed Steps:
-
Initial Assessment: Determine if the peak tailing is specific to this compound or if all peaks in the chromatogram are affected. If all peaks are tailing, it is likely a system-wide issue (e.g., extra-column volume, column void). If only the this compound peak is tailing, it points towards a chemical interaction.
-
Mobile Phase pH Adjustment:
-
Problem: The mobile phase pH may be too close to the pKa of this compound (~9.5), causing partial ionization and secondary interactions.
-
Solution: Adjust the mobile phase to an acidic pH, typically between 2.5 and 4.0. This ensures the phenolic hydroxyl group is fully protonated, minimizing its interaction with silanol groups. A buffer (e.g., phosphate or acetate buffer) should be used to maintain a stable pH.
-
-
Column Selection and Condition:
-
Problem: The column may have a high number of active, non-end-capped silanol groups.
-
Solution: Use a high-purity, end-capped C18 column. If peak tailing persists, consider a column with a different stationary phase chemistry, such as a polar-embedded phase, which can provide alternative selectivity and better peak shape for polar analytes. Also, ensure the column is not old or contaminated by flushing it with a strong solvent.
-
-
Mobile Phase Modifiers:
-
Problem: Even with an end-capped column and acidic pH, some residual silanol interactions may occur.
-
Solution: Add a small concentration (e.g., 0.1% v/v) of an acidic modifier like formic acid or acetic acid to the mobile phase. These modifiers can help to further suppress the ionization of silanol groups.
-
-
Sample Considerations:
-
Problem: High sample concentration can lead to column overload and peak distortion. The sample solvent may also be too strong compared to the mobile phase.
-
Solution: Reduce the concentration of the injected sample. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase composition.
-
Quantitative Data Summary (Hypothetical Data):
The following table summarizes the expected effect of different parameters on the peak asymmetry factor of this compound. A lower asymmetry factor indicates a more symmetrical peak.
| Parameter | Condition A | Asymmetry Factor (As) A | Condition B | Asymmetry Factor (As) B | Expected Improvement |
| Mobile Phase pH | pH 7.0 (Phosphate Buffer) | 2.1 | pH 3.0 (Phosphate Buffer) | 1.2 | Significant |
| Column Type | Standard C18 | 1.9 | End-Capped C18 | 1.3 | Significant |
| Mobile Phase Modifier | None (pH 4.0) | 1.5 | 0.1% Formic Acid (pH ~2.8) | 1.1 | Moderate |
| Sample Concentration | 100 µg/mL | 1.8 | 10 µg/mL | 1.2 | Significant |
Note: The asymmetry factor values are hypothetical and for illustrative purposes to demonstrate expected trends based on chromatographic principles for phenolic compounds.
Issue 2: Peak Broadening of this compound
This guide addresses issues related to an unusually wide this compound peak, which can compromise resolution and sensitivity.
Logical Relationship Diagram:
Caption: Causes and solutions for peak broadening in HPLC.
Detailed Steps:
-
Evaluate System for Extra-Column Volume:
-
Problem: Long or wide-bore tubing between the injector, column, and detector can cause the analyte band to spread before it reaches the detector.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.12 mm) and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volumes.
-
-
Assess Column Performance:
-
Problem: The column may be degraded, contaminated, or have a void at the inlet, leading to a loss of efficiency.
-
Solution: Check the column's performance by injecting a standard compound and calculating the theoretical plates. If the efficiency is low, try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.
-
-
Optimize Mobile Phase Composition:
-
Problem: A mobile phase that is too weak can lead to excessive retention and band broadening.
-
Solution: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to decrease the retention time and improve peak sharpness.
-
-
Adjust Flow Rate:
-
Problem: A flow rate that is too high can lead to band broadening, as there is less time for the analyte to partition between the mobile and stationary phases.
-
Solution: Reduce the flow rate to allow for better mass transfer and potentially sharper peaks.
-
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol describes a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.
Objective: To evaluate the effect of mobile phase pH on the peak shape of this compound and identify a pH that provides a symmetrical peak.
Materials:
-
HPLC system with UV detector
-
C18 column (end-capped, e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)
-
Formic acid
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Prepare a series of mobile phases with varying pH values. For example:
-
Mobile Phase A: 20 mM phosphate buffer pH 7.0
-
Mobile Phase B: 20 mM phosphate buffer pH 5.0
-
Mobile Phase C: 20 mM phosphate buffer pH 3.0
-
Mobile Phase D: 0.1% Formic acid in water (pH ~2.8)
-
-
Set the HPLC conditions:
-
Mobile phase: A mixture of the prepared aqueous phase and acetonitrile (e.g., 70:30 aqueous:acetonitrile).
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: ~275 nm
-
-
Equilibrate the column with each mobile phase for at least 20 column volumes before the first injection.
-
Inject the this compound standard solution and record the chromatogram for each mobile phase.
-
Analyze the data: For each chromatogram, measure the peak asymmetry factor (or tailing factor) and the number of theoretical plates for the this compound peak.
Expected Results: A significant improvement in peak symmetry (asymmetry factor closer to 1) is expected as the mobile phase pH is lowered into the acidic range.
Protocol 2: Evaluation of Mobile Phase Modifier
This protocol is designed to assess the impact of adding an acidic modifier to the mobile phase to improve peak shape.
Objective: To determine if the addition of formic acid to the mobile phase reduces peak tailing of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a stock solution of this compound as in Protocol 1.
-
Prepare two mobile phases:
-
Mobile Phase 1: A buffered aqueous solution at an optimal pH determined from Protocol 1 (e.g., pH 4.0) mixed with acetonitrile (e.g., 70:30).
-
Mobile Phase 2: The same buffered aqueous solution and acetonitrile mixture as Mobile Phase 1, but with the addition of 0.1% (v/v) formic acid to the aqueous component.
-
-
Set the HPLC conditions as in Protocol 1.
-
Equilibrate the column with Mobile Phase 1 and inject the standard.
-
Flush the column thoroughly and then equilibrate with Mobile Phase 2.
-
Inject the standard and record the chromatogram.
-
Analyze the data: Compare the peak asymmetry factor of the this compound peak obtained with and without the formic acid modifier.
Expected Results: The addition of formic acid is expected to further reduce peak tailing, resulting in a lower asymmetry factor.
References
stability testing and degradation pathways of 4-Hydroxyphenyl acetate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing and degradation pathways of 4-Hydroxyphenyl acetate in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solution is hydrolysis of the ester linkage. This reaction is catalyzed by both acid and base, yielding equimolar amounts of 4-Hydroxyphenol (hydroquinone) and acetic acid. Under oxidative conditions, further degradation of 4-Hydroxyphenol can occur, leading to the formation of colored quinone-type products.
Q2: What are the optimal storage conditions for this compound solutions to minimize degradation?
A2: For optimal stability, stock solutions of this compound should be prepared in a suitable organic solvent like DMSO and stored at -20°C or -80°C.[1][2] Aqueous solutions are more susceptible to hydrolysis and should be freshly prepared. If aqueous solutions must be stored, they should be kept at 2-8°C for no longer than 24 hours and buffered at a slightly acidic pH (around pH 4-5) to minimize the rate of hydrolysis.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of this compound is highly pH-dependent. The ester hydrolysis is slowest at a slightly acidic pH. The rate of hydrolysis increases significantly in both acidic (pH < 3) and alkaline (pH > 8) conditions. Alkaline conditions, in particular, promote rapid saponification of the ester bond.
Q4: Is this compound sensitive to light?
A4: Yes, this compound can be sensitive to light, particularly UV light. Photodegradation can lead to the formation of various degradation products. Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by covering the container with aluminum foil during experiments and storage.
Troubleshooting Guides
HPLC Analysis Issues
Problem: Peak Tailing for this compound
-
Possible Cause 1: Secondary Interactions with Residual Silanols. The phenolic hydroxyl group of this compound can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution: Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid or phosphoric acid) to suppress the ionization of the silanol groups. Alternatively, use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column).
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute the sample and reinject. Ensure the injection volume and concentration are within the linear range of the column.
-
-
Possible Cause 3: Metal Contamination. The phenolic group can chelate with metal ions in the HPLC system (e.g., from stainless steel frits or tubing), causing peak tailing.
-
Solution: Passivate the HPLC system with a chelating agent like EDTA. Use PEEK tubing and frits where possible.
-
Problem: Irreproducible Retention Times
-
Possible Cause 1: Inadequate Column Equilibration. Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Increase the column equilibration time to at least 10-15 column volumes with the initial mobile phase composition.
-
-
Possible Cause 2: Mobile Phase Instability. The composition of the mobile phase can change over time due to evaporation of the more volatile component.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.
-
Problem: Ghost Peaks in the Chromatogram
-
Possible Cause 1: Contaminated Mobile Phase or Diluent. Impurities in the solvents can appear as ghost peaks, especially in gradient elution.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter all solvents before use.
-
-
Possible Cause 2: Carryover from Previous Injections. Highly retained compounds from previous injections can elute in subsequent runs.
-
Solution: Implement a robust needle wash protocol and include a high-organic wash step at the end of each gradient run to elute any strongly retained compounds.
-
Experimental Protocols
Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and establish its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1N NaOH and dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate at room temperature for 1 hour.
-
Neutralize with 1N HCl and dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Thermal Degradation:
-
Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.
-
Dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours.
-
Dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Product(s) |
| 1N HCl | 24 hours | 60°C | ~15% | 4-Hydroxyphenol |
| 1N NaOH | 1 hour | Room Temp | >90% | 4-Hydroxyphenol |
| 3% H₂O₂ | 24 hours | Room Temp | ~25% | 4-Hydroxyphenol, Oxidized Products |
| Thermal | 48 hours | 80°C | ~8% | 4-Hydroxyphenol |
| Photolytic (UV 254nm) | 24 hours | Room Temp | ~30% | 4-Hydroxyphenol, Photodegradants |
Visualizations
Caption: Primary degradation pathway of this compound.
References
Technical Support Center: Forced Degradation Studies for 4-Hydroxyphenyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 4-Hydroxyphenyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the essential stress conditions to investigate for the forced degradation of this compound?
A1: To establish the intrinsic stability of this compound, studies should be conducted under a variety of stress conditions. The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to acidic, alkaline, oxidative, photolytic, and thermal stress.[1][2] These conditions are designed to simulate the potential degradation the substance might undergo during its shelf life.[3]
Q2: I am not observing any degradation under my current thermal stress conditions. What should I do?
A2: If no degradation is observed, it may indicate that this compound is stable under those specific conditions. It is generally advised not to apply further stress if the conditions are already in excess of those for accelerated stability testing (e.g., 10°C increments above, such as 50°C or 60°C).[1] Before concluding, verify that your analytical method is sensitive enough to detect potential degradants. If the compound is genuinely stable, you can report it as such under the tested conditions.[2]
Q3: What is a "stability-indicating method," and why is it crucial for these studies?
A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[1] The primary purpose of a forced degradation study is to generate these degradation products to develop and validate the specificity of the SIM.[2] This ensures that any decrease in the API concentration during stability studies is accurately measured and attributed to degradation.
Q4: What is the target degradation percentage I should aim for in my experiments?
A4: The goal is to achieve a level of degradation that is detectable but not excessive, which could lead to the formation of secondary, irrelevant degradants. A degradation of 5-20% of the active pharmaceutical ingredient is generally considered appropriate for validating a stability-indicating chromatographic assay.[2][4]
Q5: What are the likely primary degradation products of this compound under hydrolytic (acidic and alkaline) conditions?
A5: this compound is a phenol ester. Under both acidic and alkaline hydrolysis, the ester bond is susceptible to cleavage. This reaction is expected to yield hydroquinone and acetic acid as the primary degradation products.
Q6: How should I approach setting up an oxidative stress study for this compound?
A6: Oxidative degradation can be induced using a solution of hydrogen peroxide (H₂O₂). A common starting point is to subject a solution of the drug substance to 0.1–3% H₂O₂ at room temperature.[5] Since this compound contains a phenol group, it is susceptible to oxidation.[5] The reaction time should be monitored until the target degradation (5-20%) is achieved.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No Degradation Observed | The compound is highly stable under the applied conditions. | Confirm the stress conditions are sufficiently stringent (e.g., appropriate acid/base concentration, temperature). Verify the analytical method's sensitivity. If stability is confirmed, document the results.[2] |
| Analytical method is not stability-indicating. | The analytical method may not be able to separate the parent peak from the degradant peaks. Re-develop the method using stressed samples to ensure specificity. | |
| Excessive Degradation (>20%) | Stress conditions are too harsh (e.g., high reagent concentration, prolonged exposure). | Reduce the severity of the stress. Decrease the concentration of the stressor (e.g., use 0.1 M HCl instead of 1 M HCl), lower the temperature, or shorten the exposure time.[2] |
| The compound is highly labile. | Take samples at much earlier time points to capture the desired 5-20% degradation window. | |
| Poor Mass Balance | Degradants are not being detected by the analytical method (e.g., lack a chromophore for UV detection). | Use a universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) in conjunction with HPLC.[6] |
| Degradants are volatile or have precipitated out of the solution. | Analyze the headspace for volatile compounds (GC-MS) or visually inspect for precipitates. Adjust the solvent system if precipitation is an issue. | |
| Adsorption of API or degradants onto container surfaces. | Use silanized glassware or alternative container materials to minimize adsorption. | |
| Inconsistent or Irreproducible Results | Variability in experimental conditions. | Ensure precise control over temperature, reagent concentrations, and light exposure. Use calibrated equipment. |
| Sample preparation inconsistency. | Standardize all sample preparation steps, including solvent preparation, sonication time, and filtration. |
Data Presentation: Summary of Stress Conditions
The following table summarizes typical starting conditions for forced degradation studies of this compound. Researchers should optimize these conditions to achieve the target degradation of 5-20%.
| Stress Condition | Reagent / Parameter | Typical Concentration / Value | Recommended Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M - 1 M[2] | Monitor at intervals (e.g., 2, 4, 8, 24 hours) at room temp or elevated temp (e.g., 60°C) |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M[2] | Monitor at intervals (e.g., 1, 2, 4, 8 hours) at room temperature |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% v/v[5] | Monitor at intervals (e.g., 2, 4, 8, 24 hours) at room temperature |
| Thermal Degradation | Heat (in solid state and/or solution) | 10°C increments above accelerated testing (e.g., 50°C, 60°C, 70°C)[1] | Monitor over several days (e.g., 1, 3, 7 days) |
| Photolytic Degradation | Light Exposure (UV/Visible) | Overall illumination ≥ 1.2 million lux hours; Near UV ≥ 200 watt-hours/m² (ICH Q1B) | Duration depends on light source intensity |
Experimental Protocols
1. Acid Hydrolysis Protocol
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Transfer an aliquot of the stock solution into a flask and add an equal volume of 1 M HCl to achieve a final acid concentration of 0.5 M.
-
Store the flask at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the samples by adding an equimolar amount of NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
Analyze using a validated stability-indicating HPLC method, comparing against an unstressed control sample prepared similarly without heating.
2. Alkaline Hydrolysis Protocol
-
Prepare a stock solution of this compound as described in the acid hydrolysis protocol.
-
Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Maintain the flask at room temperature.
-
Withdraw samples at appropriate time intervals (e.g., 30 mins, 1, 2, 4 hours).
-
Immediately neutralize the samples by adding an equimolar amount of HCl.
-
Dilute the neutralized sample with the mobile phase for analysis.
-
Analyze using HPLC, comparing against an unstressed control.
3. Oxidative Degradation Protocol
-
Prepare a stock solution of this compound.
-
Transfer an aliquot into a flask and add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Protect the solution from light and keep it at room temperature.
-
Withdraw samples at time intervals (e.g., 2, 6, 12, 24 hours).
-
Quench the reaction by dilution with the mobile phase.
-
Analyze immediately via HPLC.
4. Thermal Degradation Protocol
-
Place solid this compound powder in a petri dish and expose it to a dry heat oven at 70°C.
-
Separately, prepare a solution of the compound (e.g., in water or an appropriate buffer) and store it in a temperature-controlled oven at 70°C.
-
Sample the solid and solution at various time points (e.g., 1, 3, 7 days).
-
For the solid sample, dissolve it in a suitable solvent before analysis.
-
Analyze all samples by HPLC against a control sample stored at refrigerated conditions.
5. Photolytic Degradation Protocol
-
Prepare two solutions of this compound.
-
Expose one solution to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B guidelines.
-
Wrap the second solution (the dark control) in aluminum foil and place it alongside the exposed sample to experience the same temperature.
-
Expose the samples until the specified energy dose is reached.
-
Analyze both the exposed sample and the dark control by HPLC.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. biomedres.us [biomedres.us]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the sensitivity and selectivity of 4-Hydroxyphenyl acetate detection
Technical Support Center: 4-Hydroxyphenyl Acetate (4-HPA) Detection
Welcome to the technical support center for enhancing the sensitivity and selectivity of this compound (4-HPA) detection. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound (4-HPA)? A1: The primary methods for 4-HPA detection are electrochemical biosensors and chromatographic techniques like HPLC. Enzyme-based electrochemical biosensors are gaining prominence due to their high sensitivity and specificity.[1][2] These often utilize enzymes that specifically interact with 4-HPA or its metabolic products.
Q2: How can I improve the sensitivity of my enzyme-based electrochemical sensor? A2: Enhancing sensitivity can be achieved through several strategies:
-
Nanomaterial Integration: Incorporating materials like carbon nanotubes, graphene, or metal nanoparticles on the electrode surface increases the effective surface area and improves electron transfer.[3][4]
-
Enzyme Immobilization: Optimizing the enzyme immobilization technique is crucial to prevent enzyme leaching and maintain catalytic activity.[5][6]
-
Multi-Enzyme Systems: Using a cascade of enzymes can amplify the signal, increasing sensitivity by orders of magnitude.[7]
Q3: What causes poor selectivity in 4-HPA detection, and how can it be addressed? A3: Poor selectivity often arises from interfering compounds in the sample matrix that also react with the sensor or probe.[8][9] To improve selectivity:
-
Specific Biorecognition Elements: Use highly specific enzymes, antibodies, or aptamers as the bioreceptor.[10] For instance, the C1 reductase subunit of 4-HPA 3-hydroxylase shows strong specificity for 4-HPA as an allosteric activator compared to similar phenols.[1]
-
Sample Pre-treatment: Implement sample preparation steps like solid-phase extraction (SPE) or filtration to remove potential interferents.[8][11]
-
Anti-Fouling Coatings: Modify the electrode surface with materials like polyethylene glycol (PEG) or bovine serum albumin (BSA) to prevent non-specific adsorption.
Q4: What is the role of 4-HPA as a biomarker? A4: 4-HPA is a known urinary biomarker for intestinal bacterial imbalance (dysbiosis) and has been associated with certain cancers and brain defects.[2] It is also a natural antioxidant that protects cells from oxidative stress by activating the NRF2 signaling pathway.[12]
Q5: For fluorescence-based detection, what are key considerations when designing a probe for 4-HPA? A5: When developing a fluorescent probe, consider the following:
-
Recognition Moiety: The probe must have a part that selectively binds to 4-HPA.
-
Fluorophore: Choose a fluorophore with high quantum yield and photostability. The probe should ideally be an "off-on" type, where fluorescence is quenched until it binds to 4-HPA.[13]
-
Cell Permeability: If used for intracellular imaging, the probe should be able to cross the cell membrane. A slight positive charge can aid in this.[13]
-
Targeting: For subcellular detection, specific targeting moieties can be added to direct the probe to organelles like mitochondria or lysosomes.[14]
Troubleshooting Guides
Guide 1: Electrochemical Biosensor Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | 1. Inactive or denatured enzyme. 2. Poor enzyme immobilization/leaching.[6] 3. Incorrect buffer pH or temperature.[10] 4. Faulty electrical connection to the potentiostat. | 1. Verify enzyme activity with a standard assay. Store enzymes at the recommended temperature. 2. Re-evaluate the immobilization strategy. Consider covalent bonding or entrapment in a polymer matrix.[15] 3. Optimize the pH and temperature of the assay buffer to match the enzyme's optimal conditions. 4. Check all cable connections and ensure the electrode is properly inserted. |
| Poor Selectivity / High Interference | 1. Cross-reactivity of the enzyme with other structurally similar molecules.[9] 2. Non-specific binding of interfering substances to the electrode surface.[4] | 1. Use a more specific enzyme or a multi-enzyme system to eliminate cross-reactants.[8] 2. Implement a sample clean-up step (e.g., dialysis, filtration). Modify the electrode with a blocking agent (e.g., BSA). |
| Signal Drift / Poor Stability | 1. Enzyme leaching from the electrode surface over time.[5] 2. Degradation of the electrode material or modifier. 3. Changes in ambient temperature or humidity affecting the sensor's electrolyte.[9][16] | 1. Improve the immobilization method for long-term stability.[6] 2. Use more robust electrode modification materials like redox-active metal-organic frameworks (MOFs).[5] 3. Perform experiments in a temperature-controlled environment. Store sensors in controlled humidity. |
| High Baseline Noise | 1. Air bubbles on the electrode surface. 2. Electrical interference from nearby equipment. 3. Contaminated buffer or reagents. | 1. Degas buffers before use. Gently tap the electrode to dislodge any bubbles. 2. Ensure proper grounding of the potentiostat. Move other electrical devices away from the setup. 3. Prepare fresh buffers using high-purity water and reagents. Filter all solutions.[17] |
Guide 2: Fluorescence-Based Assay Issues
| Problem | Potential Cause | Recommended Solution |
| Low Fluorescence Intensity | 1. Low probe concentration. 2. Photobleaching of the fluorophore. 3. Incorrect excitation/emission wavelengths. 4. Low binding affinity (Kd) of the probe to 4-HPA. | 1. Increase probe concentration incrementally. 2. Use an anti-fade mounting medium. Minimize exposure of the sample to the excitation light. 3. Verify the Ex/Em wavelengths for your specific fluorophore (e.g., HPF is Ex/Em 490/515 nm).[18] 4. Re-design the probe's recognition unit for higher affinity. |
| High Background Fluorescence | 1. Non-specific binding of the probe to other cellular components. 2. Autofluorescence from the sample or medium. 3. Probe concentration is too high. | 1. Include additional washing steps after probe incubation.[18] 2. Use a medium with low background fluorescence. Image an unstained control sample to determine the level of autofluorescence. 3. Perform a titration experiment to find the optimal probe concentration with the best signal-to-noise ratio. |
| Poor Specificity | 1. The probe's recognition moiety is not selective for 4-HPA. 2. The fluorescence "turn-on" mechanism is triggered by other analytes. | 1. Test the probe against a panel of structurally similar compounds (e.g., 3-HPA, tyrosine, phenol) to assess cross-reactivity.[1] 2. Re-engineer the recognition and signaling mechanism to be highly specific to the 4-HPA binding event. |
Quantitative Data Summary
The following tables summarize key performance metrics from relevant studies on 4-HPA and related biosensor development.
Table 1: Performance of an Electrochemical Biosensor for 4-HPA Detection (Based on the allosteric activation of C1 reductase)
| Parameter | Value | Notes |
| Analyte Detected | H₂O₂ (as a product of NADH oxidation) | The sensor measures the effect of 4-HPA on the enzyme's activity.[2] |
| Detection Principle | Amperometry | Cathodic H₂O₂ detection at a Prussian Blue-coated screen-printed electrode (PB-SPE).[2] |
| LOD for NADH | 2 µM | This reflects the sensitivity of the underlying enzymatic assay.[1] |
| Linear Range for NADH | Up to ~600 µM | The response saturates at higher concentrations due to enzyme kinetics.[1] |
| Sample Recovery | 109.2 ± 2.5% | For a 50 µM model sample, indicating good accuracy.[1] |
Table 2: Binding Affinity of Phenolic Compounds to C1 Reductase
| Compound | Gibbs Free Energy (ΔG°) | Relative Binding Strength |
| This compound (4-HPA) | -6.8 kcal/mol | Strongest |
| 3-Hydroxyphenyl acetate (3-HPA) | -6.0 kcal/mol | Median |
| 2-Hydroxyphenyl acetate (2-HPA) | -5.0 kcal/mol | Weakest |
| Data from Isothermal Titration Calorimetry (ITC) confirming the selectivity of the enzyme for 4-HPA.[1] |
Experimental Protocols
Protocol 1: Amperometric Detection of 4-HPA via Allosteric Enzyme Activation
This protocol describes the detection of 4-HPA by measuring its activating effect on the C1 reductase subunit, which catalyzes NADH oxidation to produce H₂O₂.[1][2]
Materials:
-
Purified C1 reductase enzyme
-
This compound (4-HPA) standard solutions
-
NADH solution (e.g., 10 mM stock)
-
50 mM Sodium Phosphate Buffer (pH 7.0)
-
Prussian Blue-coated screen-printed electrodes (PB-SPE)
-
Potentiostat
Methodology:
-
Electrode Setup: Connect the PB-SPE to the potentiostat. Set the detection potential to -100 mV vs. the reference electrode for cathodic H₂O₂ detection.
-
Reaction Mixture Preparation: In an electrochemical cell, prepare a reaction mixture containing 50 mM phosphate buffer and the C1 reductase enzyme at a fixed concentration.
-
Sample Addition: Add the sample containing an unknown concentration of 4-HPA (or a standard solution for calibration) to the reaction mixture. Allow a brief incubation period for 4-HPA to bind to the enzyme.
-
Initiate Reaction: Start the electrochemical measurement. Once a stable baseline current is established, add a known concentration of NADH to the cell to initiate the enzymatic reaction. The C1 enzyme, activated by 4-HPA, will oxidize NADH and produce H₂O₂.
-
Data Acquisition: The H₂O₂ produced is reduced at the PB-SPE surface, generating a cathodic current. Record this current response over time.
-
Quantification: The magnitude of the current step after NADH addition is proportional to the rate of H₂O₂ production, which in turn is dependent on the concentration of the 4-HPA activator. Create a calibration curve by plotting the current response against known concentrations of 4-HPA standards.
Protocol 2: General Workflow for Fluorescent Probe Staining in Cells
This protocol provides a general workflow for using a hypothetical fluorescent probe to detect intracellular 4-HPA.
Materials:
-
Adherent or suspension cells
-
Cell culture medium (serum-free for incubation)
-
Phosphate-buffered saline (PBS)
-
Fluorescent probe stock solution (e.g., 10 mM in DMSO)
-
4-HPA solution for cell treatment
-
Fluorescence microscope or flow cytometer
Methodology:
-
Cell Culture: Culture cells to the desired confluency on plates, coverslips (for microscopy), or in flasks (for flow cytometry).
-
Cell Treatment: Treat the cells with different concentrations of 4-HPA for a specified duration to modulate intracellular levels. Include an untreated control group.
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in serum-free medium or PBS to the final desired concentration (e.g., 5-10 µM).
-
Probe Incubation: Remove the treatment medium, wash the cells once with PBS, and add the probe working solution. Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Discard the probe solution and wash the cells two to three times with PBS to remove any unbound probe.[18]
-
Imaging/Analysis:
-
Microscopy: Add fresh PBS or medium to the cells. Image immediately using the appropriate filter set for the probe's excitation and emission wavelengths.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
-
Data Interpretation: Quantify the mean fluorescence intensity from the images or flow cytometry data. Compare the fluorescence signal in 4-HPA-treated cells to the untreated controls.
Visualizations
Workflow for developing an enzyme-based 4-HPA electrochemical sensor.
The NRF2 signaling pathway activated by 4-HPA to combat oxidative stress.
A troubleshooting flowchart for low sensitivity in electrochemical 4-HPA detection.
References
- 1. An electrochemical method for detecting the biomarker 4-HPA by allosteric activation of Acinetobacterbaumannii reductase C1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An electrochemical method for detecting the biomarker 4-HPA by allosteric activation of Acinetobacterbaumannii reductase C1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Improving the performance of biosensors: developing new materials for effectively harnessing the power of enzymes | EurekAlert! [eurekalert.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Enhancing biosensor performance using multienzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Enzyme-Based Biosensors for Pesticide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aeroqual.com [aeroqual.com]
- 10. Recent Advances in Electrochemical Enzyme-Based Biosensors for Food and Beverage Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Design strategies for organelle-selective fluorescent probes: where to start? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. analog.com [analog.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. medchemexpress.com [medchemexpress.com]
Technical Support Center: Clinical Validation of 4-Hydroxyphenyl Acetate (4-HPA) as a Biomarker
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the clinical validation of 4-Hydroxyphenyl acetate (4-HPA) as a biomarker.
Troubleshooting Guide: 4-HPA Quantification Assays
Users may encounter several issues during the analytical validation of 4-HPA. The following table summarizes common problems, their potential causes, and recommended solutions, particularly for High-Performance Liquid Chromatography (HPLC) based methods which are commonly used for 4-HPA analysis.[1][2]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate Mobile Phase pH: Affects the ionization state of 4-HPA. | 1. Adjust the mobile phase pH. Using a buffer in the 10-25 mM range can help maintain a constant ionization state and suppress interactions with the column material.[3] |
| 2. Column Overload: Injecting too much sample. | 2. Reduce the amount of sample injected or use a column with a larger internal diameter.[3] | |
| 3. Column Contamination/Degradation: Buildup of matrix components on the column frit or stationary phase. | 3. Use a guard column and appropriate sample preparation (e.g., Solid-Phase Extraction) to remove interferences.[4] If the column is contaminated, follow the manufacturer's instructions for washing and regeneration. | |
| High Variability in Retention Time | 1. Inconsistent Mobile Phase Composition: Improper mixing of solvents or degradation of mobile phase components. | 1. Prepare fresh mobile phase daily. Ensure pumps and mixing devices are functioning correctly by measuring the flow rate.[4] |
| 2. Fluctuations in Column Temperature: Ambient temperature changes affecting separation. | 2. Use a column oven to maintain a constant and stable temperature throughout the analysis.[5] | |
| 3. Pump Malfunction: Leaks or faulty check valves causing inconsistent flow. | 3. Check the HPLC system for leaks. Prime the pump and clean or replace check valves if necessary.[5] | |
| Low Analyte Recovery | 1. Inefficient Extraction: Suboptimal sample preparation (e.g., Solid-Phase Extraction) protocol. | 1. Optimize the SPE method, ensuring cartridges are properly conditioned and equilibrated. Test different sorbents and elution solvents.[4] |
| 2. Analyte Instability: Degradation of 4-HPA during sample collection, storage, or processing. | 2. Evaluate sample stability under different conditions (temperature, light, pH).[6] Store samples at -80°C for long-term stability and minimize freeze-thaw cycles.[7] | |
| 3. Adsorption to Vials/Tubing: 4-HPA may adsorb to plastic or glass surfaces. | 3. Use silanized glass vials or polypropylene vials to minimize non-specific binding. | |
| Presence of Ghost Peaks | 1. Contaminated Mobile Phase: Impurities in solvents or buffers. | 1. Use high-purity, HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases before use.[3] |
| 2. Carryover from Previous Injection: Adsorption of analyte or matrix components onto the injector or column. | 2. Implement a robust needle wash protocol. Inject a blank solvent run after a high-concentration sample to check for carryover.[3] | |
| 3. Late Elution from a Prior Injection: A peak from a previous run appearing in the current chromatogram. | 3. Increase the gradient run time or add a column flush step at the end of each run to ensure all components are eluted.[3] |
Experimental Protocols & Workflows
A robust and validated analytical method is crucial for any biomarker study. Below is a detailed methodology for the quantification of 4-HPA in human urine, adapted from established HPLC-based procedures.[1]
Protocol: Quantification of 4-HPA in Human Urine via HPLC with Fluorescence Detection
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
a. Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
b. Sample Loading: Acidify 1 mL of urine sample with 10 µL of acetic acid. Load the acidified sample onto the conditioned SPE cartridge.
-
c. Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
d. Elution: Elute 4-HPA from the cartridge using 2 mL of methanol into a clean collection tube.
-
e. Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.
2. Chromatographic Conditions
-
a. HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
b. Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
c. Mobile Phase: A 95:5 (v/v) mixture of 50 mmol/L ammonium acetate buffer (pH 6.8) and acetonitrile.[1]
-
d. Flow Rate: 1.0 mL/min.
-
e. Detection: Fluorescence detector set to an excitation wavelength of 275 nm and an emission wavelength of 305 nm.
-
f. Injection Volume: 20 µL.
-
g. Column Temperature: 30°C.
3. Calibration and Quantification
-
a. Stock Solution: Prepare a stock solution of 4-HPA standard in methanol (e.g., 1 mg/mL).[8]
-
b. Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the stock solution into a control matrix (e.g., analyte-free urine) and processing them through the SPE procedure described above.
-
c. Data Analysis: Construct a calibration curve by plotting the peak area of 4-HPA against its concentration. Determine the concentration of 4-HPA in the unknown samples by interpolating their peak areas from the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Solubility and Delivery of 4-Hydroxyphenyl Acetate for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered when working with 4-Hydroxyphenyl acetate (4-HPA) in in vivo studies. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-HPA) and why is its solubility a concern for in vivo studies?
A1: this compound (4-HPA), also known as 4-acetoxyphenol, is a phenolic ester.[1] Like many phenolic compounds, it has limited solubility in aqueous solutions, which can pose a significant challenge for in vivo research.[2] Poor solubility can lead to low and variable drug absorption, making it difficult to achieve therapeutic concentrations and obtain reproducible results in animal models.
Q2: What are the general solubility characteristics of 4-HPA?
A2: 4-HPA is described as being slightly soluble in water and soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[2] One supplier specifies a solubility of 100 mg/mL in DMSO.[3] For comparison, the related compound 4-Hydroxyphenylacetic acid has a predicted water solubility of 7.12 g/L.[4]
Q3: What are the primary strategies to improve the solubility and delivery of 4-HPA for in vivo experiments?
A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like 4-HPA.[5] These include:
-
Co-solvents: Using a mixture of solvents to increase solubility.
-
Cyclodextrins: Encapsulating the 4-HPA molecule within a cyclodextrin complex to improve its aqueous solubility.
-
Nanosuspensions: Reducing the particle size of 4-HPA to the nanometer range to increase its surface area and dissolution rate.
-
Solid Dispersions: Dispersing 4-HPA in a solid matrix of a hydrophilic carrier at the molecular level.
Q4: Are there any known safety concerns or hazards associated with 4-HPA?
A4: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-HPA is associated with the following hazard statements: Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, and May cause respiratory irritation.[6] It is essential to handle 4-HPA with appropriate personal protective equipment (PPE) in a well-ventilated area.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the formulation and in vivo administration of 4-HPA.
Issue 1: Precipitation of 4-HPA in Formulation Upon Standing or Dilution
-
Question: My 4-HPA formulation appears clear initially but forms a precipitate over time or when I dilute it for dosing. What can I do?
-
Answer: This is a common issue with supersaturated solutions of poorly soluble compounds.
| Potential Cause | Troubleshooting Step |
| Exceeded Solubility Limit | The concentration of 4-HPA in your chosen vehicle system is too high. Refer to the solubility data table below and consider reducing the concentration. |
| Solvent Polarity Change | When diluting a stock solution (e.g., in DMSO) with an aqueous vehicle, the change in solvent polarity can cause the compound to precipitate. Try a slower, stepwise dilution with constant mixing. |
| Temperature Effects | Solubility is often temperature-dependent. If the formulation was prepared at an elevated temperature, it might precipitate upon cooling to room temperature or animal body temperature. Prepare and store the formulation at a consistent temperature. |
| pH Shift | The solubility of phenolic compounds can be pH-dependent. Ensure the pH of your final formulation is compatible with maintaining 4-HPA in solution. |
| Formulation Instability | The chosen excipients may not be sufficient to maintain a stable supersaturated state. Consider adding a stabilizing agent, such as a polymer or surfactant, or explore alternative formulation strategies like cyclodextrins or solid dispersions. |
Issue 2: High Variability in Pharmacokinetic Data Between Animals
-
Question: I am observing large error bars and inconsistent plasma concentrations of 4-HPA in my animal study. How can I reduce this variability?
-
Answer: High inter-animal variability is often linked to inconsistent oral absorption of poorly soluble compounds.
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing Volume/Technique | Ensure accurate and consistent oral gavage technique.[7][8][9][10][11] Use appropriate gavage needle sizes and deliver the formulation slowly to avoid regurgitation. |
| Food Effects | The presence of food in the gastrointestinal tract can significantly impact drug absorption. Standardize the fasting period for all animals before dosing. |
| Gastrointestinal pH and Motility Differences | Natural variations in gut physiology between animals can affect drug dissolution and transit time. While difficult to control, using a larger sample size can help mitigate the impact of individual outliers. |
| Formulation Inhomogeneity | If using a suspension, ensure it is uniformly mixed before each dose is drawn. Consider using a formulation that provides a true solution to eliminate this variable. |
| First-Pass Metabolism | 4-HPA may be subject to metabolism in the gut wall or liver. The extent of this can vary between animals. While difficult to alter, understanding the metabolic profile can help interpret the data. |
Issue 3: Unexpected Animal Behavior or Adverse Events Post-Dosing
-
Question: My animals are showing signs of distress (e.g., lethargy, ruffled fur, or agitation) after being dosed with the 4-HPA formulation. What could be the cause?
-
Answer: Adverse effects can stem from the compound itself, the vehicle, or the administration procedure.
| Potential Cause | Troubleshooting Step |
| Toxicity of 4-HPA | While specific in vivo toxicity data for 4-HPA is limited, high doses may cause adverse effects. Consider performing a dose-ranging study to determine the maximum tolerated dose (MTD). |
| Vehicle Toxicity | Some organic solvents or high concentrations of surfactants can cause gastrointestinal irritation or other toxicities. Review the literature for the safety of your chosen excipients at the administered concentration and volume. If necessary, switch to a more biocompatible vehicle. |
| Stress from Gavage Procedure | Improper or repeated oral gavage can be stressful for animals.[8] Ensure personnel are well-trained and use proper restraint and dosing techniques to minimize stress. |
| Formulation Osmolality | Hypertonic or hypotonic solutions can cause gastrointestinal discomfort. Aim for a formulation that is close to isotonic if possible. |
Data Presentation
Table 1: Solubility of this compound (4-HPA) and Related Compounds
| Compound | Solvent | Solubility | Temperature | Source |
| This compound | Dimethyl sulfoxide (DMSO) | 100 mg/mL | Not Specified | [3] |
| This compound | Water | Slightly soluble | Not Specified | [2] |
| This compound | Methanol | Soluble | Not Specified | [2] |
| 4-Hydroxyphenylacetic acid | Water (Predicted) | 7.12 g/L (0.712 g/100mL) | Not Specified | [4] |
| Polyethylene Glycol 400 (PEG400) | Water | Soluble | 20 °C | [12] |
Experimental Protocols
Protocol 1: Preparation of 4-HPA Formulation for Oral Gavage using a Co-solvent System
This protocol is adapted from a general method for preparing poorly soluble compounds for in vivo studies.[13]
Materials:
-
This compound (4-HPA) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of 4-HPA in DMSO. For example, to create a 25 mg/mL stock solution, dissolve 25 mg of 4-HPA in 1 mL of DMSO. Use sonication or gentle heating if necessary to aid dissolution.
-
In a new sterile tube, add the required volume of the 4-HPA stock solution. For example, to prepare 1 mL of a final 2.5 mg/mL formulation, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add the co-solvents. To the tube containing the DMSO stock, add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add the surfactant. Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Add the aqueous component. Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL. This will result in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Inspect the final formulation. The final formulation should be a clear solution or a fine suspension. If a suspension is formed, ensure it is uniformly mixed before each administration.
Workflow for Co-solvent Formulation Preparation
Caption: Workflow for preparing a 4-HPA co-solvent formulation.
Protocol 2: General Method for Preparing a Solid Dispersion of a Poorly Soluble Compound
This protocol provides a general framework for preparing a solid dispersion using the solvent evaporation method.[14][15]
Materials:
-
This compound (4-HPA)
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Select a common solvent. Identify a volatile organic solvent that can dissolve both 4-HPA and the chosen hydrophilic polymer.
-
Dissolve the components. Dissolve the desired ratio of 4-HPA and the polymer in the selected solvent. For example, a 1:4 drug-to-polymer ratio.
-
Evaporate the solvent. Remove the solvent using a rotary evaporator under reduced pressure or by drying in a vacuum oven. This should result in a solid film or mass.
-
Further drying. Ensure all residual solvent is removed by drying the solid mass under vacuum for an extended period (e.g., 24-48 hours).
-
Pulverize and sieve. Grind the resulting solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization. The solid dispersion should be characterized to confirm the amorphous state of the drug (e.g., using DSC or XRD) and to determine drug loading.
Logical Relationship for Solid Dispersion Formulation
Caption: Relationship between inputs, process, and output in solid dispersion.
Protocol 3: Stability Indicating Assay Method Development
A stability-indicating assay is crucial to ensure that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.[16]
Forced Degradation Studies:
To develop a stability-indicating method, forced degradation studies should be performed on a sample of 4-HPA. This involves subjecting the compound to various stress conditions to generate potential degradation products.[17]
-
Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 60°C for 24 hours.
-
Photodegradation: Expose the drug solution to UV light (254 nm) and sunlight for 24 hours.
Analytical Method:
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for stability-indicating assays.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where 4-HPA has maximum absorbance.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks for any degradation products are well-resolved from the peak for intact 4-HPA.
Signaling Pathway for NRF2 Activation by 4-HPA
This compound has been reported to up-regulate NQO1 and HO-1 genes by stabilizing and inducing the nuclear translocation of the NRF2 transcription factor.[13]
Caption: Proposed signaling pathway of NRF2 activation by 4-HPA.
References
- 1. This compound | 3233-32-7 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. glpbio.com [glpbio.com]
- 4. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) - FooDB [foodb.ca]
- 5. jocpr.com [jocpr.com]
- 6. This compound | C8H8O3 | CID 96009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. instechlabs.com [instechlabs.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 12. chembk.com [chembk.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijcrt.org [ijcrt.org]
- 17. themedicon.com [themedicon.com]
Validation & Comparative
Validating 4-Hydroxyphenyl Acetate as a Biomarker for Specific Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for non-invasive, reliable, and sensitive biomarkers is a cornerstone of modern oncology research. Early detection, accurate prognosis, and personalized treatment strategies hinge on the discovery and validation of such markers. 4-Hydroxyphenyl acetate (4-HPA), a metabolite derived from the breakdown of the amino acid tyrosine and modulated by the gut microbiome, has emerged as a molecule of interest in the landscape of cancer biomarkers. This guide provides a comprehensive comparison of 4-HPA with established biomarkers for breast, colorectal, and lung cancer, supported by available experimental data and detailed methodologies.
This compound: An Emerging Biomarker Candidate
This compound (4-HPA) is a phenolic compound produced through the metabolic breakdown of tyrosine.[1][2][3] Its levels in biological fluids, particularly urine, can be influenced by both host metabolism and the composition of the gut microbiota.[4][5] Studies have indicated that urinary concentrations of 4-HPA are significantly different between patients with breast cancer and healthy individuals, suggesting its potential as a non-invasive biomarker.[6][7] However, it is crucial to note that while preliminary findings are promising, robust clinical validation studies providing key performance metrics such as sensitivity, specificity, and Area Under the Curve (AUC) are not yet available in the published literature.
Comparative Analysis: 4-HPA vs. Established Cancer Biomarkers
To contextualize the potential of 4-HPA, it is essential to compare it against currently utilized and validated biomarkers for specific cancers. The following tables summarize the performance of established biomarkers for breast, colorectal, and lung cancer. A placeholder for 4-HPA is included to highlight the current data gap.
Breast Cancer Biomarkers
| Biomarker(s) | Sample Type | Sensitivity | Specificity | AUC | Notes |
| This compound (4-HPA) | Urine | Data not available | Data not available | Data not available | Investigational, significant difference in levels observed.[6][7] |
| Mammography | Imaging | 54-77% | - | - | Lower sensitivity in dense breast tissue.[7] |
| ER/PR Status | Tissue Biopsy | - | - | - | Predictive of response to hormone therapy.[2][8] |
| HER2 Status | Tissue Biopsy | - | - | - | Predictive of response to HER2-targeted therapies.[2][8] |
| Oncotype DX® (Recurrence Score) | Tissue Biopsy | - | - | - | Prognostic and predictive for chemotherapy benefit in ER+, HER2- early-stage breast cancer.[9] |
| MammaPrint® | Tissue Biopsy | - | - | - | Prognostic for distant metastasis risk in early-stage breast cancer.[9] |
| Urinary ADAM 12 & MMP-9 | Urine | 97.6% (ADAM 12) | 97.7% (ADAM 12) | 0.914 (Atypical Hyperplasia), 0.950 (LCIS) | Predictive for atypical hyperplasia and LCIS.[10] |
| Circulating microRNA | Blood | 77% | 87% | - | Higher sensitivity and specificity compared to CA15-3 and CEA.[11] |
| CA 15-3 | Blood | 63% | 82% | - | Primarily used for monitoring advanced disease.[11] |
| CEA | Blood | 58% | 87% | - | Primarily used for monitoring advanced disease.[11] |
Colorectal Cancer Biomarkers
| Biomarker(s) | Sample Type | Sensitivity | Specificity | AUC | Notes |
| This compound (4-HPA) | Urine/Feces | Data not available | Data not available | Data not available | Investigational, as a gut microbiome-derived metabolite.[5][12] |
| Fecal Immunochemical Test (FIT) | Stool | 74.3% - 79.3% | 92.6% - 96.8% | - | Performance varies with positivity threshold.[1] |
| Carcinoembryonic Antigen (CEA) | Blood | 64.5% | 89.2% | 0.789 | Limited sensitivity for early-stage disease.[13] |
| Fecal CEA (FCEA) | Stool | 78.7% | - | 0.831 (early-stage) | Higher sensitivity than serum CEA for early-stage CRC.[14] |
| Combined CEA and CA 19-9 | Blood | 85.3% | - | 0.900 | Combination improves sensitivity.[13] |
| Septin 9 methylation | Blood (ctDNA) | up to 100% | up to 97% | - | High accuracy reported in some studies. |
| Five-Serum-Marker Panel | Blood | Better than CEA | Better than CEA | - | Improved detection of early-stage CRC compared to CEA alone.[15] |
Lung Cancer Biomarkers
| Biomarker(s) | Sample Type | Sensitivity | Specificity | AUC | Notes |
| This compound (4-HPA) | Urine/Blood | Data not available | Data not available | Data not available | Investigational. |
| Four-Marker Protein Panel (4MP) | Blood | - | - | 0.79 (within 1 year of diagnosis) | Panel includes pro-surfactant protein B, CA125, CEA, and CYFRA21-1.[12] |
| Combined 4MP + PLCOm2012 model | Blood + Clinical Data | - | - | 0.85 (within 1 year of diagnosis) | Combination improves risk assessment.[12] |
| Autoantibody Panel | Blood | 37% - 40% | 91% - 93% | - | High specificity but low sensitivity.[16] |
| Three-Gene Model (Sputum) | Sputum | 98% | 71% | - | Discriminates subjects with suspicious nodules.[16] |
Experimental Protocols
A critical aspect of biomarker validation is the reproducibility of its measurement. Below is a detailed protocol for the quantification of 4-HPA in urine using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a commonly cited method.
Protocol: Quantification of Urinary this compound by HPLC with Fluorescence Detection
-
Sample Collection and Preparation:
-
Collect 24-hour urine samples from subjects.
-
To prevent degradation, acidify the urine with 6 M HCl to a pH of 2-3.
-
Store samples at -80°C until analysis.
-
Prior to analysis, thaw the urine samples and centrifuge at 3000 rpm for 10 minutes to remove particulate matter.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Load 1 mL of the centrifuged urine onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove interfering hydrophilic substances.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
HPLC-Fluorescence Detection:
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a 95:5 (v/v) mixture of 50 mmol/L ammonium acetate buffer (pH 6.8) containing 5 mmol/L tetrabutyl ammonium bromide and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Set the excitation wavelength to 275 nm and the emission wavelength to 305 nm.
-
Quantification: Create a calibration curve using standard solutions of 4-HPA of known concentrations. The concentration of 4-HPA in the urine samples is determined by comparing their peak areas to the calibration curve.
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of metabolites like 4-HPA. This method typically involves derivatization of the analyte to increase its volatility before injection into the GC system. The mass spectrometer provides high selectivity and sensitivity for detection.[17][18]
Signaling Pathways and Biological Context
Understanding the biological origin and role of a biomarker is crucial for its validation. 4-HPA is a product of tyrosine metabolism and is also influenced by the gut microbiome.
Tyrosine Catabolism Pathway
The following diagram illustrates the metabolic pathway leading to the formation of 4-HPA from tyrosine. Dysregulation of this pathway has been observed in various cancers.[1][2][3]
Caption: Simplified Tyrosine Catabolism Pathway leading to 4-HPA.
Gut Microbiome-Cancer Axis
The gut microbiome plays a significant role in metabolizing dietary components and host-derived substances, producing a vast array of metabolites that can influence cancer development and progression. 4-HPA is one such metabolite.
Caption: Influence of Gut Microbiota on Cancer via Metabolite Production.
Experimental Workflow for 4-HPA Analysis
The following diagram outlines the key steps in the experimental workflow for quantifying urinary 4-HPA.
Caption: Workflow for Urinary 4-HPA Quantification by HPLC-FLD.
Conclusion and Future Directions
This compound presents an intriguing possibility as a non-invasive biomarker for certain cancers, particularly breast cancer. Its origins in tyrosine metabolism and modulation by the gut microbiome provide a strong biological rationale for its investigation. However, the current body of evidence is preliminary. For 4-HPA to be considered a clinically valid biomarker, rigorous validation studies are imperative.
Future research should focus on:
-
Large-scale cohort studies to establish the sensitivity, specificity, and predictive values of urinary 4-HPA for the early detection of various cancers.
-
Head-to-head comparison studies directly comparing the diagnostic performance of 4-HPA with established biomarkers in the same patient populations.
-
Mechanistic studies to elucidate the precise signaling pathways through which 4-HPA may influence cancer biology.
-
Longitudinal studies to assess the prognostic value of 4-HPA and its utility in monitoring treatment response and disease recurrence.
By addressing these research gaps, the scientific community can determine the true clinical utility of 4-HPA and its potential to improve patient outcomes in the fight against cancer.
References
- 1. biorxiv.org [biorxiv.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Loss of tyrosine catabolic enzyme HPD promotes glutamine anaplerosis through mTOR signaling in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolomics-Driven Biomarker Discovery for Breast Cancer Prognosis and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Pulmonary Hypertension in Patients With Cancer - American College of Cardiology [acc.org]
- 9. A Review of Gut Microbiota‐Derived Metabolites in Tumor Progression and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urinary metalloproteinases: noninvasive biomarkers for breast cancer risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Gut Microbiota-Derived Metabolites in Colorectal Cancer: The Bad and the Challenges [frontiersin.org]
- 12. Unveiling prognostics biomarkers of tyrosine metabolism reprogramming in liver cancer by cross-platform gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of a biomarker panel for colorectal cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [18F]FDG PET/CT reveals HPA axis hyperactivity in lung cancer: prognostic value and therapeutic potential | springermedizin.de [springermedizin.de]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of the Antioxidant Properties of 4-Hydroxyphenyl Acetate and Other Phenols
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Performance with Supporting Experimental Data.
The search for potent antioxidant compounds is a cornerstone of research in preventing and treating diseases linked to oxidative stress. Phenolic compounds, ubiquitous in the plant kingdom, are a major focus of this research due to their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. Among the vast array of phenols, 4-Hydroxyphenyl acetate (4-HPA), a simple phenolic ester, presents an interesting case for comparative analysis against other well-known phenolic antioxidants. This guide provides a detailed comparison of their antioxidant properties, supported by experimental data and methodologies, to aid researchers in their quest for effective therapeutic and preventative agents.
Direct Radical Scavenging Abilities: A Quantitative Comparison
The antioxidant activity of phenolic compounds is often evaluated through their ability to directly scavenge synthetic radicals. The most common assays for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the FRAP (Ferric Reducing Antioxidant Power) assay, which measures the reduction of ferric iron. The results are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
While this compound possesses a phenolic hydroxyl group, a key structural feature for antioxidant activity, its direct radical scavenging capacity is notably weaker compared to other polyphenolic compounds. One study indicated that 4-hydroxyphenylacetic acid, the parent compound of 4-HPA, showed no significant antioxidant activity in the DPPH assay.[1] In contrast, another study reported a high IC50 value of 852.713 µM for 4-hydroxyphenylacetic acid in the ABTS assay, signifying low activity compared to potent antioxidants like gallic acid (IC50 = 4.332 µM).[2]
The table below summarizes the reported antioxidant activities of 4-Hydroxyphenylacetic acid and other representative phenols in various assays. It is important to note that direct quantitative data for this compound in all assays is limited, and values for its parent compound, 4-hydroxyphenylacetic acid, are used as a proxy.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µmol Fe2+/g) |
| 4-Hydroxyphenylacetic acid | No significant activity[1] | 852.713[2] | Data not available |
| Gallic Acid | ~3.5 | 4.332[2] | High |
| Trolox | ~40 | ~2.5 | Standard |
| Ascorbic Acid | ~25 | ~6 | High |
| Quercetin | ~5 | ~1.5 | High |
Note: The presented values are compiled from various sources and should be considered as indicative. Experimental conditions can significantly influence the results.
Indirect Antioxidant Mechanisms: The Role of Nrf2 Activation
Beyond direct radical scavenging, phenolic compounds can exert their antioxidant effects indirectly by modulating cellular signaling pathways. A crucial pathway in cellular defense against oxidative stress is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. However, in the presence of inducers, such as some phenolic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression. These genes encode for proteins like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).
Interestingly, while this compound exhibits weak direct antioxidant activity, studies suggest it can induce the expression of Nrf2.[3] This indicates that its protective effects may be primarily mediated through the enhancement of endogenous antioxidant defenses rather than direct radical scavenging.
Caption: The Keap1-Nrf2 signaling pathway and its activation by phenolic compounds.
Experimental Protocols
To ensure the reproducibility and comparability of antioxidant activity data, standardized experimental protocols are essential. Below are detailed methodologies for the three key assays discussed.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the test compounds (4-HPA, other phenols, and a standard like Trolox or ascorbic acid) in the same solvent as the DPPH solution to various concentrations.
-
Assay Procedure:
-
Add a specific volume of the sample solution to a cuvette or a well of a microplate.
-
Add an equal volume of the DPPH solution to initiate the reaction.
-
Include a control containing the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., Trolox) at various concentrations.
-
Assay Procedure:
-
Add a small volume of the sample solution to a cuvette or microplate well.
-
Add a larger volume of the diluted ABTS•+ solution.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value or express the activity as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex is monitored spectrophotometrically.
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
-
Sample and Standard Preparation: Prepare solutions of the test compounds and a standard of known Fe²⁺ concentration (e.g., FeSO₄·7H₂O).
-
Assay Procedure:
-
Add a small volume of the sample or standard solution to a reaction tube or microplate well.
-
Add a larger volume of the FRAP reagent.
-
Incubate at 37°C for a specific time (e.g., 4-30 minutes).
-
-
Measurement: Measure the absorbance of the blue-colored complex at approximately 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of the Fe²⁺ standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.
Caption: A generalized experimental workflow for in vitro antioxidant assays.
Conclusion
The comparative analysis reveals a nuanced picture of the antioxidant properties of this compound. While its direct radical scavenging capacity is considerably lower than that of potent polyphenols like gallic acid and quercetin, its ability to induce the Nrf2 signaling pathway suggests an important, albeit indirect, mechanism of antioxidant action. This highlights the necessity of employing a multi-faceted approach when evaluating the antioxidant potential of a compound, considering both direct and indirect mechanisms. For researchers and drug development professionals, this distinction is critical. Compounds with strong direct scavenging activity may be beneficial in acute oxidative stress situations, whereas those that upregulate endogenous antioxidant defenses, like potentially 4-HPA, could be more suited for long-term prophylactic strategies. Further research is warranted to fully elucidate the in vivo efficacy and therapeutic potential of this compound and its derivatives.
References
A Comparative Analysis of 4-Hydroxyphenyl Acetate and Its Isomers in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 4-hydroxyphenyl acetate and its structural isomers, 2-hydroxyphenyl acetate and 3-hydroxyphenyl acetate. While direct comparative studies across a range of biological assays are limited, this document synthesizes available data and structure-activity relationship principles to offer insights into their relative potential in antioxidant, anti-inflammatory, and tyrosinase inhibitory applications.
Overview of Isomeric Differences
This compound, 2-hydroxyphenyl acetate, and 3-hydroxyphenyl acetate share the same molecular formula (C₈H₈O₃) but differ in the substitution pattern of the hydroxyl and acetoxy groups on the phenyl ring. This seemingly minor structural variation can significantly influence their interaction with biological targets, leading to distinct bioactivities. The positioning of the hydroxyl group, in particular, dictates the molecule's ability to donate a hydrogen atom or chelate metal ions, which are key mechanisms in many biological processes.
Comparative Biological Activity
The following table summarizes the reported and inferred biological activities of the three isomers. It is important to note that a lack of direct, side-by-side experimental comparisons necessitates a degree of interpretation based on studies of structurally similar compounds.
| Biological Activity | This compound (para-isomer) | 2-Hydroxyphenyl Acetate (ortho-isomer) | 3-Hydroxyphenyl Acetate (meta-isomer) |
| Antioxidant Activity | Moderate to high (inferred) | High (inferred) | Low to moderate (inferred) |
| Anti-inflammatory Activity | Demonstrated activity[1][2][3] | Potential activity (derivatives show activity) | Limited data available |
| Tyrosinase Inhibition | Potential activity (inferred) | High potential (inferred) | Lower potential (inferred) |
Note: "Inferred" activity is based on structure-activity relationship studies of related phenolic compounds. Direct quantitative data from a single comparative study for all three isomers is not currently available in the public domain.
In-Depth Analysis of Biological Activities
Antioxidant Activity
The antioxidant potential of phenolic compounds is heavily influenced by the position of the hydroxyl group(s) on the aromatic ring. Studies on related dihydroxybenzoic and dihydroxyphenylacetic acids suggest that ortho and para positioning of hydroxyl groups leads to greater antioxidant efficacy compared to a meta arrangement[4]. This is attributed to the greater stability of the resulting phenoxyl radical through resonance.
Based on this principle, it can be inferred that 2-hydroxyphenyl acetate and this compound would exhibit superior antioxidant activity to 3-hydroxyphenyl acetate. The ortho isomer may have a slight advantage due to the potential for intramolecular hydrogen bonding, which can further stabilize the radical.
Anti-inflammatory Activity
4-Hydroxyphenylacetic acid, the deacetylated form of this compound, has demonstrated anti-inflammatory properties by reducing the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in various experimental models[1][2][3]. Derivatives of 2-hydroxyphenyl acetate have also been synthesized and shown to possess anti-inflammatory and selective COX-2 inhibitory activities. While direct comparative data is lacking, the existing evidence suggests that both the 2- and 4-isomers are promising candidates for anti-inflammatory applications.
The anti-inflammatory action of these compounds is likely linked to their ability to modulate inflammatory signaling pathways, a process that can be influenced by their antioxidant capacity.
dot
Caption: Potential anti-inflammatory mechanism of hydroxyphenyl acetate isomers.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. The structure-activity relationships of tyrosinase inhibitors often reveal the critical role of hydroxyl group positioning. Compounds with 2,4-dihydroxy or 3,4-dihydroxy substitutions on the phenyl ring are frequently reported as potent tyrosinase inhibitors[5][6][7]. This suggests that the presence of a hydroxyl group at the ortho or para position relative to another group is favorable for binding to the enzyme's active site.
Consequently, 2-hydroxyphenyl acetate and this compound are predicted to be more effective tyrosinase inhibitors than 3-hydroxyphenyl acetate. The ortho isomer, in particular, may mimic the structure of L-tyrosine, the natural substrate of tyrosinase, more closely.
dot
Caption: Simplified pathway of melanin synthesis and tyrosinase inhibition.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate further research and direct comparison.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare stock solutions of the test compounds (4-, 3-, and 2-hydroxyphenyl acetate) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Create a series of dilutions for each test compound and the standard.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compounds or the standard to the wells.
-
For the control, add 100 µL of methanol to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
dot
Caption: Experimental workflow for the DPPH antioxidant assay.
Tyrosinase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of tyrosinase, typically using L-DOPA as a substrate.
-
Reagent Preparation:
-
Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.8).
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in the phosphate buffer.
-
Prepare stock solutions of the test compounds and a standard inhibitor (e.g., kojic acid) in a suitable solvent (e.g., DMSO or ethanol) and then dilute with the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 40 µL of the test compound solution at various concentrations.
-
Add 80 µL of the phosphate buffer and 40 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
-
Measurement and Calculation:
-
Immediately measure the absorbance at 475 nm at time zero and then every minute for a specified period (e.g., 20 minutes) using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the reaction rate without the inhibitor and Rate_sample is the reaction rate with the test compound.
-
The IC₅₀ value is determined from the plot of percentage inhibition versus inhibitor concentration.
-
dot
References
- 1. 4-Hydroxyphenylacetic Acid Attenuated Inflammation and Edema via Suppressing HIF-1α in Seawater Aspiration-Induced Lung Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Effects of 4-hydroxyphenylacetic acid, a phenolic acid compound from Yucca schidigera extract, on immune function and intestinal health in meat pigeons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 4-Hydroxyphenyl acetate Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Hydroxyphenyl acetate (4-HPA), a significant metabolite in various biological pathways, is crucial for a wide range of research applications, from disease biomarker discovery to pharmacokinetic studies. The selection of an appropriate analytical method is paramount to ensure the reliability and reproducibility of experimental data. This guide provides an objective comparison of common analytical techniques for the measurement of 4-HPA, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The performance of each method is evaluated based on key validation parameters, and detailed experimental protocols are provided to support methodological decisions.
Comparative Performance of Analytical Methods
The choice of an analytical method for 4-HPA measurement is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the typical performance characteristics of each technique, compiled from various validation studies of 4-HPA and structurally related phenolic acids.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS | ELISA |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 | Typically sigmoidal, with a defined linear range |
| Accuracy (% Recovery) | 85-115% | 80-120% | 95-110% | 85-115% |
| Precision (% RSD) | < 15% | < 15% | < 10% | < 15% (Intra-assay), < 20% (Inter-assay) |
| Limit of Detection (LOD) | ~0.01-0.5 µg/mL | ~0.1-1 ng/mL (with derivatization) | ~0.01-0.1 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.05-1.5 µg/mL | ~0.5-5 ng/mL (with derivatization) | ~0.05-0.5 ng/mL | ~0.5-5 ng/mL |
| Selectivity | Moderate | High | Very High | High (Antibody-dependent) |
| Throughput | Moderate | Low to Moderate | High | Very High |
| Cost per Sample | Low | Moderate | High | Low to Moderate |
Visualized Experimental Workflows
The following diagrams illustrate the general experimental workflows for the quantification of 4-HPA using each of the discussed analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical technique. Below are representative protocols for each of the discussed methods for 4-HPA quantification in biological matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 4-HPA in samples where high sensitivity is not the primary requirement.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or urine, add an appropriate internal standard.
-
Acidify the sample to a pH below 2 using an acid like phosphoric acid to ensure 4-HPA is in its protonated form.
-
Extract the analyte with a water-immiscible organic solvent such as ethyl acetate or diethyl ether by vortexing.
-
Centrifuge to separate the phases and transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 275-280 nm.
-
Injection Volume: 20 µL.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, particularly when coupled with derivatization to improve the volatility of 4-HPA.
-
Sample Preparation and Derivatization:
-
Perform an extraction as described for the HPLC-UV method (liquid-liquid or solid-phase extraction).
-
Evaporate the extract to complete dryness.
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.
-
Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to facilitate the silylation of the hydroxyl and carboxyl groups of 4-HPA.
-
After cooling, the derivatized sample is ready for injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C, holding for 1 minute, then ramping to 280°C at 10°C/min, and holding for 5 minutes.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification of small molecules in complex biological matrices.[1]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or serum, add an internal standard (preferably a stable isotope-labeled version of 4-HPA).
-
Add a cold protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the sample volume).
-
Vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube or a 96-well plate for injection.
-
-
LC-MS/MS Conditions:
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred for faster analysis times and better resolution.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) or a buffer.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 4-HPA and its internal standard are monitored for quantification.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a high-throughput and cost-effective method for screening a large number of samples, though it may be susceptible to cross-reactivity. The protocol is based on a competitive immunoassay format, which is common for small molecules.
-
Assay Protocol (Competitive ELISA):
-
Add standards and samples to the wells of a microplate pre-coated with a 4-HPA conjugate.
-
Add a specific anti-4-HPA antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) to each well. During incubation, the free 4-HPA in the sample competes with the coated 4-HPA for antibody binding.
-
Wash the plate to remove unbound antibodies and sample components.
-
Add a chromogenic substrate (e.g., TMB). The enzyme on the bound antibody will convert the substrate, leading to a color change. The intensity of the color is inversely proportional to the concentration of 4-HPA in the sample.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of 4-HPA in the samples by comparing their absorbance to a standard curve.
-
Conclusion
The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. For routine analysis where high sensitivity is not paramount, HPLC-UV offers a cost-effective and robust solution. GC-MS provides excellent selectivity and sensitivity, especially with derivatization, but at the cost of lower throughput. For bioanalytical studies requiring the highest sensitivity and selectivity, particularly for trace-level quantification in complex matrices, LC-MS/MS is the method of choice.[1] Finally, ELISA presents a high-throughput and cost-effective option for screening large numbers of samples, with the caveat of potential cross-reactivity that should be carefully evaluated. A thorough cross-validation of methods is recommended when transitioning between platforms or comparing data from different studies to ensure data integrity and comparability.
References
Unveiling Gut Dysbiosis: A Comparative Guide to Urinary Biomarkers, Focusing on 4-Hydroxyphenyl Acetate
For Immediate Release
[City, State] – [Date] – In the intricate landscape of gut health diagnostics, urinary biomarkers are emerging as powerful, non-invasive tools for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of urinary 4-hydroxyphenyl acetate (4-HPA) with other key microbial-derived metabolites—trimethylamine N-oxide (TMAO), p-cresyl sulfate (pCS), and short-chain fatty acids (SCFAs)—in the context of confirming gut dysbiosis. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document aims to equip researchers with the necessary information to select and utilize these biomarkers effectively in their studies.
The Significance of Urinary Metabolites in Gut Health Research
The gut microbiota plays a pivotal role in human health and disease. An imbalance in this microbial community, known as dysbiosis, is implicated in a wide array of pathologies, including inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and metabolic disorders. The metabolic byproducts of gut bacteria can be absorbed into the bloodstream and subsequently excreted in the urine, offering a window into the functional state of the gut microbiome. Urinary biomarkers are advantageous due to the ease and non-invasive nature of sample collection, making them ideal for large-scale clinical and preclinical studies.
This compound: A Key Indicator of Gut Dysbiosis
This compound (4-HPA) is a metabolite produced from the fermentation of tyrosine by specific gut bacteria, notably from the Clostridia class.[1] Elevated urinary levels of 4-HPA have been associated with small intestinal bacterial overgrowth (SIBO) and other diseases of the small bowel.[1][2] Studies have also indicated a trend towards higher levels of 4-HPA in patients with ulcerative colitis, a form of IBD, suggesting its potential as a marker for this condition.[3]
Comparative Analysis of Urinary Biomarkers for Gut Dysbiosis
While 4-HPA is a promising biomarker, a comprehensive understanding of gut dysbiosis often requires the assessment of a panel of metabolites. This section compares 4-HPA with other well-established urinary biomarkers of gut microbial activity.
Data Presentation: Urinary Biomarker Concentrations in Health and Dysbiosis
The following tables summarize the quantitative data on the urinary concentrations of 4-HPA and alternative biomarkers in healthy individuals versus those with various forms of gut dysbiosis. It is important to note that concentrations can vary significantly based on diet, age, and the specific analytical methods used.
| Biomarker | Condition | Urinary Concentration (Healthy Controls) | Urinary Concentration (Gut Dysbiosis) | Fold Change | Reference |
| This compound (4-HPA) | Inflammatory Bowel Disease (Ulcerative Colitis) | Mean values reported, but specific concentrations not provided in a comparable format. | Trend towards higher levels. | - | [3] |
| Small Bowel Disease/Bacterial Overgrowth | Optimal Result: 0 - 29 mmol/mol creatinine | Elevated levels observed. | - | [1] | |
| Trimethylamine N-oxide (TMAO) | Inflammatory Bowel Disease (Ulcerative Colitis) | Me 0.646 μmol/l | Me 0.286 μmol/l (significantly lower) | ~0.44 | - |
| p-Cresyl sulfate (pCS) | Peritoneal Dialysis Patients (often associated with gut dysbiosis) | 8.41±3.11 µM | 142.85±59.06 µM (Peritoneal Dialysis) | ~17 | [4] |
| Short-Chain Fatty Acids (SCFAs) | Antibiotic-Associated Diarrhea | 59.5 mmol/L (fecal concentration) | 22.1 mmol/L (fecal concentration, significantly lower) | ~0.37 | [5] |
| Overweight Children (often associated with gut dysbiosis) | Lower levels of specific SCFAs | Significantly higher levels of acetic, propionic, isobutyric, isovaleric, hexanoic, and heptanoic acids. | - | [6] |
Note: Direct comparisons of urinary concentrations across different studies are challenging due to variations in patient cohorts, dietary controls, and analytical methodologies. The data presented should be interpreted as indicative of trends rather than absolute diagnostic thresholds.
Experimental Protocols
Accurate and reproducible measurement of urinary biomarkers is critical for their clinical and research utility. This section provides an overview of the detailed methodologies for the analysis of 4-HPA and other key metabolites.
Protocol 1: Quantification of Urinary this compound by LC-MS/MS
This method is adapted from established protocols for the analysis of organic acids in urine.[7]
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Centrifuge the urine sample at 10,000 x g for 5 minutes to remove particulate matter.
- Take a 100 µL aliquot of the supernatant and add it to a microcentrifuge tube.
- Add 20 µL of an internal standard solution (e.g., a stable isotope-labeled 4-HPA).
- Add 400 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate 4-HPA from other urinary components. A typical gradient might start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 4-HPA and its internal standard.
Protocol 2: Analysis of Urinary Short-Chain Fatty Acids by GC-MS
This protocol is based on established methods for SCFA analysis in biological samples.[8][9]
1. Sample Preparation (Derivatization is often required):
- Thaw urine samples and centrifuge to remove debris.
- To a 200 µL aliquot of urine, add an internal standard mix (e.g., deuterated SCFAs).
- Acidify the sample with hydrochloric acid.
- Extract the SCFAs with diethyl ether or another suitable organic solvent.
- Evaporate the organic layer to a small volume.
- Derivatize the SCFAs using an agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to increase their volatility for GC analysis.
2. GC-MS Analysis:
- Gas Chromatography (GC) System: A gas chromatograph equipped with a suitable capillary column (e.g., a fused-silica column with a polar stationary phase).
- Oven Temperature Program: A programmed temperature gradient to separate the different SCFA derivatives.
- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry (MS) System: A mass spectrometer operating in electron ionization (EI) mode.
- Data Acquisition: Full scan mode to identify the SCFA derivatives or selected ion monitoring (SIM) mode for targeted quantification.
Protocol 3: Quantification of Urinary Trimethylamine N-oxide (TMAO) by LC-MS/MS
This protocol is adapted from validated methods for TMAO measurement in urine.[10][11][12]
1. Sample Preparation:
- Thaw urine samples and centrifuge.
- Dilute the urine sample (e.g., 1:10) with a solution containing a stable isotope-labeled internal standard (e.g., d9-TMAO).
- Precipitate proteins by adding a four-fold excess of acetonitrile.
- Vortex and centrifuge the sample.
- Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- LC System: UHPLC system.
- Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining the polar TMAO molecule.
- Mobile Phase A: Acetonitrile with a small amount of ammonium formate or formic acid.
- Mobile Phase B: Water with the same modifier as mobile phase A.
- Gradient Elution: A gradient program that allows for the retention and elution of TMAO.
- MS System: A triple quadrupole mass spectrometer with an ESI source in positive ion mode.
- MRM: Monitor the specific precursor-to-product ion transitions for TMAO and its internal standard.
Protocol 4: Measurement of Urinary p-Cresyl Sulfate by LC-MS/MS
This protocol is based on established methods for uremic toxin analysis.[13]
1. Sample Preparation:
- Thaw and centrifuge urine samples.
- Dilute the urine sample with water or a suitable buffer.
- Add a stable isotope-labeled internal standard (e.g., d4-p-cresyl sulfate).
- Precipitate proteins with a solvent like methanol or acetonitrile.
- Vortex and centrifuge.
- Analyze the supernatant.
2. LC-MS/MS Analysis:
- LC System: UHPLC system.
- Column: Reverse-phase C18 column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A suitable gradient for the separation of pCS.
- MS System: A triple quadrupole mass spectrometer with an ESI source, typically in negative ion mode.
- MRM: Monitor the specific precursor-to-product ion transitions for pCS and its internal standard.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the origins and analytical processes of these biomarkers, the following diagrams have been generated using the DOT language.
References
- 1. 4-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Measurement of 4-hydroxyphenylacetic aciduria as a screening test for small-bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary Metabolic Phenotyping Reveals Differences in the Metabolic Status of Healthy and Inflammatory Bowel Disease (IBD) Children in Relation to Growth and Disease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of irritable bowel syndrome by integrating urine metabolites and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 7. application-of-packed-fiber-solid-phase-extraction-coupled-with-gc-ms-for-the-determination-of-short-chain-fatty-acids-in-children-s-urine - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous Measurement of Urinary Trimethylamine (TMA) and Trimethylamine N-Oxide (TMAO) by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomic Profiling of 4-Hydroxyphenyl Acetate in Health and Disease
A guide for researchers, scientists, and drug development professionals.
Introduction
4-Hydroxyphenyl acetate (4-HPA) is a phenolic acid metabolite derived from the dietary amino acid tyrosine through the action of gut microbiota. Emerging evidence highlights its significant role as a biomarker and a bioactive molecule in various physiological and pathological states. This guide provides a comparative overview of 4-HPA levels in different health and disease conditions, details the experimental protocols for its quantification, and illustrates its involvement in key signaling pathways.
Data Presentation: 4-HPA Levels in Health and Disease
The concentration of 4-HPA varies significantly across different biological matrices and is influenced by health status. The following tables summarize the reported quantitative levels of 4-HPA in urine, feces, and cerebrospinal fluid (CSF) in healthy individuals and patients with specific diseases.
| Table 1: Urinary this compound (4-HPA) Concentrations | |||
| Condition | Patient Population | 4-HPA Concentration (mmol/mol creatinine) | Reference |
| Healthy | Adults | 0 - 29 | [1] |
| Healthy | Males (Age 13 and Over) | 0 - 18 | |
| Healthy | Females (Under Age 13) | 0 - 30 | [2] |
| Small Intestinal Bacterial Overgrowth (SIBO) | Infants and Children | Elevated | [3][4] |
| Table 2: Fecal this compound (4-HPA) Concentrations | |||
| Condition | Patient Population | 4-HPA Concentration | Reference |
| Childhood Obesity | Children | Decreased | [3][5] |
| Table 3: Cerebrospinal Fluid (CSF) this compound (4-HPA) Concentrations | |||
| Condition | Patient Population | 4-HPA Concentration | Reference |
| Schizophrenia | Adults | Decreased | [4] |
Experimental Protocols
Accurate quantification of 4-HPA is crucial for its validation as a biomarker. Below are detailed methodologies for the analysis of 4-HPA in urine and feces using gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), respectively.
Protocol 1: GC-MS Analysis of 4-HPA in Urine
This protocol is adapted for the quantitative profiling of organic acids, including 4-HPA, in human urine.
1. Sample Preparation:
-
To 100 µL of urine, add 100 µL of an internal standard solution (e.g., 50 ppm tropic acid).
-
For samples with high urea content, an optional step of adding 100 µL of urease solution and sonicating for 30 minutes can be included.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture briefly and then centrifuge at 15,000 × g for 10 minutes.
-
Collect the supernatant and dry it completely under a gentle stream of nitrogen gas at 37°C.[6]
2. Derivatization:
-
Methoximation: Add 50 µL of methoxyamine hydrochloride (MOX) in pyridine (20 mg/mL) to the dried extract. Incubate at 50°C for 90 minutes.[6]
-
Dry the sample again under nitrogen.
-
Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 60 minutes to form trimethylsilyl (TMS) derivatives.[6]
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization: Electron impact (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (m/z 50-550).[7]
-
Quantification: Use specific ions for 4-HPA and the internal standard for quantification.
Protocol 2: UPLC-MS/MS Analysis of 4-HPA in Feces
This protocol is designed for the targeted quantification of microbial metabolites, including 4-HPA, in fecal samples.
1. Sample Preparation:
-
Homogenize fresh or frozen fecal samples.
-
Weigh approximately 30 mg of the homogenized sample into a 2 mL tube.
-
Add 400 µL of methanol and homogenize using a bead beater for 5 minutes at 25 Hz.
-
Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C.
-
Collect 250 µL of the supernatant into a new tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in 150 µL of methanol:water (1:1, v/v).
-
Centrifuge at 10,000 × g for 3 minutes at 4°C.[1]
2. UPLC-MS/MS Analysis:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 1% to 95% B over a suitable time to ensure separation of analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 4-HPA and internal standards for quantification.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
// Nodes Dietary_Tyrosine [label="Dietary Tyrosine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gut_Microbiota [label="Gut Microbiota\n(e.g., Clostridia)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "4_HPA" [label="this compound\n(4-HPA)", fillcolor="#FBBC05", fontcolor="#202124"]; Systemic_Circulation [label="Systemic Circulation", shape=cylinder, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Urine_Excretion [label="Urinary Excretion", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Dietary_Tyrosine -> Gut_Microbiota [label="Metabolism"]; Gut_Microbiota -> "4_HPA" [label="Produces"]; "4_HPA" -> Systemic_Circulation [label="Absorption"]; Systemic_Circulation -> Urine_Excretion [label="Elimination"]; } dot Caption: Biosynthesis and metabolism of 4-HPA.
// Nodes Urine_Sample [label="Urine Sample (100 µL)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_IS [label="Add Internal Standard"]; Protein_Precipitation [label="Protein Precipitation\n(Acetonitrile)"]; Dry_Supernatant [label="Dry Supernatant"]; Methoximation [label="Methoximation (MOX)"]; Dry_Again [label="Dry Again"]; Silylation [label="Silylation (BSTFA)"]; GC_MS_Analysis [label="GC-MS Analysis", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Urine_Sample -> Add_IS; Add_IS -> Protein_Precipitation; Protein_Precipitation -> Dry_Supernatant; Dry_Supernatant -> Methoximation; Methoximation -> Dry_Again; Dry_Again -> Silylation; Silylation -> GC_MS_Analysis; } dot Caption: GC-MS workflow for urinary 4-HPA analysis.
// Nodes Fecal_Sample [label="Fecal Sample (30 mg)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Homogenization [label="Homogenization\n(Methanol + Bead Beating)"]; Centrifugation [label="Centrifugation"]; Dry_Supernatant [label="Dry Supernatant"]; Reconstitution [label="Reconstitution"]; UPLC_MS_MS_Analysis [label="UPLC-MS/MS Analysis", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Fecal_Sample -> Homogenization; Homogenization -> Centrifugation; Centrifugation -> Dry_Supernatant; Dry_Supernatant -> Reconstitution; Reconstitution -> UPLC_MS_MS_Analysis; } dot Caption: UPLC-MS/MS workflow for fecal 4-HPA analysis.
// Nodes "4_HPA" [label="4-HPA", fillcolor="#FBBC05", fontcolor="#202124"]; SIRT1 [label="SIRT1", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGC_1a [label="PGC-1α"]; FOXO1 [label="FOXO1"]; NF_kB [label="NF-κB"]; Mitochondrial_Biogenesis [label="Mitochondrial Biogenesis", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gluconeogenesis [label="Gluconeogenesis", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges "4_HPA" -> SIRT1 [label="Activates"]; SIRT1 -> PGC_1a [label="Deacetylates &\nActivates"]; SIRT1 -> FOXO1 [label="Deacetylates &\nInhibits"]; SIRT1 -> NF_kB [label="Deacetylates &\nInhibits"]; PGC_1a -> Mitochondrial_Biogenesis [label="Promotes"]; FOXO1 -> Gluconeogenesis [label="Inhibits"]; NF_kB -> Inflammation [label="Suppresses"]; } dot Caption: 4-HPA activates the SIRT1 signaling pathway.
Conclusion
The metabolomic profiling of 4-HPA offers a promising avenue for understanding the interplay between gut microbiota and host health. Its altered levels in various diseases, including gastrointestinal disorders, obesity, and neurological conditions, underscore its potential as a diagnostic and prognostic biomarker. The standardized experimental protocols provided in this guide are intended to facilitate reproducible and comparable research in this exciting field. Furthermore, the elucidation of 4-HPA's role in signaling pathways, such as the SIRT1 pathway, opens up new possibilities for therapeutic interventions targeting metabolic and inflammatory diseases. Further research is warranted to establish definitive concentration ranges for different disease states and to fully unravel the molecular mechanisms underlying the biological activities of 4-HPA.
References
- 1. High-Throughput UHPLC-MS to Screen Metabolites in Feces for Gut Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 4-Hydroxyphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes for the production of 4-Hydroxyphenyl acetate, a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. We will delve into the experimental protocols and quantitative data for the most common chemical and enzymatic approaches to empower researchers with the information needed to select the optimal synthesis strategy for their specific applications.
Overview of Synthetic Strategies
The synthesis of this compound primarily revolves around two distinct strategies: the direct chemical acetylation of hydroquinone and the enzymatic conversion of 4-hydroxyacetophenone. Each method presents a unique set of advantages and disadvantages in terms of yield, selectivity, and reaction conditions. A third, enzyme-based approach involving lipase-catalyzed esterification also offers a viable and selective alternative.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Parameter | Chemical Acetylation of Hydroquinone | Enzymatic Baeyer-Villiger Oxidation |
| Starting Material | Hydroquinone | 4-Hydroxyacetophenone |
| Reagents | Acetic anhydride, Sodium carbonate | NADPH, O₂, 4-hydroxyacetophenone monooxygenase |
| Solvent | Water, Ether | Tris-HCl buffer |
| Temperature | Room temperature | 30°C |
| Reaction Time | Overnight | 1.5 hours |
| Yield | Approx. 50% (of monoacetate) | High (Stoichiometry of 1:1:1 for substrate, O₂, and NADPH) |
| Selectivity | Moderate (Di-acetylation is a major side product) | High (Enzyme-specific) |
| Key Advantage | Readily available starting materials | High selectivity and mild reaction conditions |
| Key Disadvantage | Formation of di-acetate byproduct, requiring separation | Requires specific enzyme and cofactor (NADPH) |
Experimental Protocols
Chemical Synthesis: Selective Mono-acetylation of Hydroquinone
This method involves the careful acetylation of hydroquinone in an aqueous solution to favor the formation of the mono-acetylated product.
Materials:
-
Hydroquinone
-
Acetic anhydride
-
Sodium carbonate
-
Water
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve hydroquinone and sodium carbonate in water.
-
Add the equivalent of one mole of acetic anhydride to the solution.
-
Stir the mixture for one hour after the final addition of acetic anhydride.
-
Allow the reaction mixture to stand at room temperature overnight.
-
The primary byproduct, hydroquinone diacetate, will precipitate out of the solution and can be removed by filtration. This can amount to approximately 30% of the initial hydroquinone.[1]
-
Extract the filtrate with ether.
-
Wash the ether layer with water and then dry it over anhydrous sodium sulfate.
-
Evaporate the ether to yield this compound.
Note: The yield of the desired monoacetate is reported to be "fair," with one study indicating a yield of approximately 50% after the separation of the diacetate byproduct.[2]
Enzymatic Synthesis: Baeyer-Villiger Oxidation of 4-Hydroxyacetophenone
This highly selective method utilizes a monooxygenase enzyme to convert 4-hydroxyacetophenone into this compound.
Materials:
-
4-Hydroxyacetophenone
-
NADPH
-
4-hydroxyacetophenone monooxygenase from Pseudomonas putida JD1
-
50 mM Tris-HCl buffer (pH 8.0)
-
Diethyl ether
Procedure:
-
Prepare a reaction mixture containing 3 µmol of 4-hydroxyacetophenone, 5 µmol of NADPH, and the purified 4-hydroxyacetophenone monooxygenase enzyme in 5 ml of 50 mM Tris-HCl buffer (pH 8.0).
-
Incubate the reaction mixture at 30°C with shaking for 1.5 hours.
-
Following incubation, extract the reaction mixture with an equal volume of diethyl ether to isolate the this compound product.
-
The enzyme activity can be assayed spectrophotometrically by monitoring the oxidation of NADPH at 370 nm.
Note: This enzymatic reaction demonstrates a 1:1:1 stoichiometry for the substrate, oxygen, and NADPH, indicating a highly efficient and selective conversion to this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical and enzymatic synthetic routes for the production of this compound.
Caption: Chemical synthesis of this compound via acetylation of hydroquinone.
Caption: Enzymatic synthesis of this compound via Baeyer-Villiger oxidation.
Conclusion
The choice between chemical and enzymatic synthesis of this compound depends largely on the desired balance between selectivity, yield, and the availability of specialized reagents. The chemical acetylation of hydroquinone offers a straightforward approach using common laboratory reagents, but it is hampered by the co-production of the di-acetylated byproduct, which necessitates purification and results in a moderate yield of the desired monoacetate.
In contrast, the enzymatic Baeyer-Villiger oxidation of 4-hydroxyacetophenone provides a highly selective and efficient route to this compound under mild conditions. While this method requires the specific monooxygenase enzyme and the cofactor NADPH, it avoids the formation of byproducts, simplifying downstream processing.
For applications where high purity and selectivity are paramount, the enzymatic route is the superior choice. However, for larger-scale production where the cost and availability of enzymes and cofactors may be a concern, optimizing the selective chemical acetylation of hydroquinone remains a viable option. Additionally, lipase-catalyzed esterification presents a promising green alternative that combines the advantages of high selectivity with potentially more accessible enzymes. Researchers should carefully consider these factors when selecting a synthetic strategy for their specific needs.
References
validating the cytoprotective mechanisms of 4-Hydroxyphenyl acetate in cellular models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytoprotective mechanisms of 4-Hydroxyphenyl acetate (4-HPA) against other well-known cytoprotective agents. The information presented is supported by experimental data to aid in the evaluation and potential application of 4-HPA in cellular models of stress and disease.
Comparative Analysis of Cytoprotective Efficacy
This compound (4-HPA) has demonstrated significant cytoprotective effects, primarily through its potent antioxidant and anti-inflammatory activities. To contextualize its performance, this section compares its efficacy with three other widely studied cytoprotective compounds: N-acetylcysteine (NAC), Resveratrol, and Quercetin. The data presented below is collated from various studies and, while not all from direct comparative experiments, provides a valuable overview of their relative potencies in cellular models of oxidative stress.
Table 1: Comparison of Cell Viability in Oxidative Stress Models
| Compound | Cell Line | Stressor | Concentration | Result (Cell Viability) | Reference |
| This compound (4-HPA) | ARPE-19 | 200 µM tBHP | 5 µM | ~92% survival | [1] |
| N-acetylcysteine (NAC) | HepaRG | Acetaminophen | Pretreatment | Significantly increased cell viability compared to Acetaminophen alone.[2] | [2] |
| Resveratrol | HMEC-1 | N/A (Baseline) | 10 µM | ~78% viability (relative to control) | [3] |
| Quercetin | ARPE-19 | H2O2 | 10 µM | >90% protection | [4] |
Note: The experimental conditions (cell lines, stressors, concentrations, and endpoints) vary across studies, which should be considered when making direct comparisons.
Table 2: Mechanistic Comparison of Cytoprotective Agents
| Feature | This compound (4-HPA) | N-acetylcysteine (NAC) | Resveratrol | Quercetin |
| Primary Mechanism | Nrf2 stabilization and nuclear translocation, leading to upregulation of antioxidant enzymes (NQO1, HO-1).[1] Suppression of HIF-1α. | Glutathione precursor, direct ROS scavenging.[5] | Activation of Sirtuin 1 (SIRT1), modulation of multiple signaling pathways. | Potent antioxidant, modulation of Nrf2, MAPK, and NF-κB signaling pathways.[6][7] |
| Key Molecular Targets | Nrf2, Keap1, HO-1, NQO1, HIF-1α. | Glutathione synthesis pathway. | SIRT1, AMPK, NF-κB. | Nrf2, Keap1, HO-1, NQO1, p38 MAPK, NF-κB.[6][8] |
| Reported Cellular Effects | Protection against oxidative stress-induced necrosis, anti-inflammatory effects.[1] | Replenishes intracellular glutathione, reduces oxidative stress.[2] | Anti-inflammatory, antioxidant, anti-aging, modulation of apoptosis and autophagy.[9] | Antioxidant, anti-inflammatory, anti-proliferative, induction of apoptosis in cancer cells.[10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: 4-HPA stabilizes Nrf2, promoting its translocation to the nucleus and activating antioxidant gene expression.
Caption: A generalized workflow for evaluating the cytoprotective effects of various compounds in a cellular model.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures for measuring cellular metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells in culture (e.g., ARPE-19)
-
96-well tissue culture plates
-
Test compounds (4-HPA, NAC, Resveratrol, Quercetin)
-
Oxidative stressor (e.g., tert-Butyl hydroperoxide (tBHP) or hydrogen peroxide (H2O2))
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test compounds (e.g., 1-10 µM for 4-HPA) for 24 hours.
-
Induce oxidative stress by adding the stressor (e.g., 200 µM tBHP) to the wells and incubate for the desired period (e.g., 4-6 hours).
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.
-
Materials:
-
Cells in culture
-
24-well tissue culture plates
-
Test compounds
-
Oxidative stressor
-
DCFH-DA solution (10 mM stock in DMSO)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a 24-well plate.
-
Pre-treat cells with test compounds as described in the MTT assay protocol.
-
Induce oxidative stress.
-
Wash the cells once with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate at 37°C for 30 minutes in the dark.
-
Wash the cells twice with PBS.
-
Add 500 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, visualize and capture images using a fluorescence microscope.
-
Nrf2 Nuclear Translocation Analysis (Western Blot)
This protocol describes the detection of Nrf2 protein levels in nuclear and cytoplasmic fractions to assess its translocation.
-
Materials:
-
Cells in culture
-
Test compounds
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-Lamin B for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Imaging system
-
-
Procedure:
-
Culture and treat cells with test compounds for the desired time.
-
Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit according to the manufacturer's instructions.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, Lamin B (nuclear loading control), and GAPDH (cytoplasmic loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities to determine the relative amount of Nrf2 in the nucleus versus the cytoplasm.
-
HIF-1α Suppression Assay (ELISA)
This protocol details the quantification of Hypoxia-Inducible Factor-1 alpha (HIF-1α) protein levels using an enzyme-linked immunosorbent assay (ELISA) to assess the anti-inflammatory effects of 4-HPA under hypoxic conditions.
-
Materials:
-
Cells in culture (e.g., primary alveolar epithelial cells)
-
Hypoxia chamber or incubator
-
Test compound (4-HPA)
-
HIF-1α ELISA kit
-
Cell lysis buffer
-
Protein assay kit
-
Microplate reader
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with 4-HPA for a specified duration.
-
Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O2) for 4-6 hours. A normoxic control group should be maintained.
-
Lyse the cells and collect the total protein extract.
-
Determine the total protein concentration.
-
Perform the HIF-1α ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody against HIF-1α.
-
Adding cell lysates and standards to the wells.
-
Incubating to allow HIF-1α to bind to the capture antibody.
-
Washing the wells and adding a detection antibody.
-
Adding a substrate solution to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of HIF-1α in the samples based on the standard curve. Compare the levels between untreated hypoxic cells and 4-HPA-treated hypoxic cells to determine the extent of suppression.
-
References
- 1. 4-Acetoxyphenol Prevents RPE Oxidative Stress–Induced Necrosis by Functioning as an NRF2 Stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of resveratrol and other polyphenolic compounds on Notch activation and endothelial cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention of Oxidative Stress-Induced Retinal Pigment Epithelial Cell Death by the PPARγ Agonists, 15-Deoxy-Delta 12, 14-Prostaglandin J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo evaluation of resveratrol and 3,5-dihydroxy-4′-acetoxy-trans-stilbene in the treatment of human prostate carcinoma and melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Hydroxyphenyl Acetate: A Guide for Laboratory Professionals
For immediate reference, treat 4-Hydroxyphenyl acetate as a hazardous chemical. It is harmful if swallowed or in contact with skin, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[1] Proper disposal is crucial to ensure personnel safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its associated hazards and the necessary safety precautions. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE)
When working with this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is necessary to mitigate harm.
Spill Cleanup
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.
-
Containment: For small spills, contain the material using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the initial spill.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Procedures for this compound Waste
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. All waste containing this chemical must be treated as hazardous waste and disposed of through your institution's hazardous waste management program.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container.
-
Incompatible Wastes: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Include the approximate concentration and volume.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Provide secondary containment for liquid waste containers to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup for the properly labeled and contained waste. Follow all institutional procedures for waste manifest and pickup.
-
Summary of Key Safety and Disposal Data
| Parameter | Information | Source |
| GHS Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Very toxic to aquatic life with long lasting effects. | [1] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for hazardous waste. | |
| Disposal Method | Dispose of as hazardous waste through an approved waste disposal plant in accordance with local, state, and federal regulations. | [1] |
| Environmental Precautions | Avoid release to the environment. Very toxic to aquatic life. | [1] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Hydroxyphenyl acetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 4-Hydroxyphenyl acetate (CAS No. 3233-32-7), including comprehensive personal protective equipment (PPE) protocols, operational plans, and disposal procedures.
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). It is crucial to be aware of its potential health effects:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).[1][2][3]
-
Causes skin irritation (Skin corrosion/irritation - Category 2).[1][3]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1][3]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1]
Personal Protective Equipment (PPE)
A robust PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing | Safety goggles with side-shields.[1][2] | Protective gloves (e.g., nitrile).[1][2] | Impervious clothing, such as a lab coat.[1][2] | Use in a well-ventilated area or under a chemical fume hood.[1][2] |
| Solution Preparation & Transfer | Safety goggles with side-shields.[1][2] A face shield may be required for splash hazards.[4] | Protective gloves.[1][2] | Impervious clothing/lab coat.[1][2] | Work in a chemical fume hood.[1] |
| Heating or Generating Aerosols | Safety goggles with side-shields and a face shield.[4] | Protective gloves.[1][2] | Impervious clothing/lab coat.[1][2] | A suitable respirator is required.[1][2] |
| Spill Cleanup | Safety goggles with side-shields and a face shield.[4] | Protective gloves.[1][2] | Impervious clothing/coveralls.[1][2] | A suitable respirator is required.[1][2] |
Safe Handling and Storage
Handling:
-
Avoid inhalation of dust or aerosols.[1]
-
Use only in well-ventilated areas with appropriate exhaust ventilation, such as a chemical fume hood.[1][2]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1][2]
-
Store away from direct sunlight and sources of ignition.[1][2]
-
Recommended storage temperature for the powder is -20°C.[1][2]
First Aid Measures
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and shoes.[1][2] Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[1] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[1] Wash out the mouth with water.[1][2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Spill Management and Disposal
Spill Cleanup: In the event of a spill, follow the workflow below. Ensure you are wearing the appropriate PPE before attempting to clean up any spill.
Disposal:
-
Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.[1]
-
Do not allow the product to enter drains or watercourses.[1][2]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound|3233-32-7|MSDS [dcchemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. 4-Hydroxyphenylacetic acid(156-38-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
